13-Oxopodocarp-8(14)-en-18-oic acid
Descripción
Propiedades
Fórmula molecular |
C17H24O3 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H24O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h10,13-14H,3-9H2,1-2H3,(H,19,20)/t13-,14+,16+,17+/m0/s1 |
Clave InChI |
DXXGHDAWCPTRPU-XOSAIJSUSA-N |
SMILES isomérico |
C[C@]12CCC[C@@]([C@@H]1CCC3=CC(=O)CC[C@H]23)(C)C(=O)O |
SMILES canónico |
CC12CCCC(C1CCC3=CC(=O)CCC23)(C)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
13-Oxopodocarp-8(14)-en-18-oic Acid: Structural Elucidation, Synthesis, and Pharmacological Applications
Executive Summary
13-Oxopodocarp-8(14)-en-18-oic acid (CAS: 63976-69-2) is a bioactive norditerpenoid belonging to the podocarpane class. Structurally derived from the degradation of abietane-type resin acids (primarily abietic acid), this compound represents a critical scaffold in natural product chemistry. It is characterized by a tricyclic phenanthrene skeleton lacking the isopropyl group typical of abietanes, substituted with a ketone at C13, a carboxylic acid at C18, and an endocyclic double bond at the 8(14) position.
Functionally, the compound serves as a pivotal intermediate in the semi-synthesis of complex tetracyclic diterpenoids (e.g., aphidicolin, stemodin) and exhibits distinct pharmacological properties, including anti-inflammatory activity via the suppression of nitric oxide (NO) production and potential cytotoxicity against specific cancer cell lines. This guide provides a comprehensive technical analysis of its chemical architecture, synthetic pathways, and biological mechanisms.
Chemical Identity and Architecture
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | (1R,4aS,10aR)-1,4a-dimethyl-7-oxo-1,2,3,4,4a,5,6,7,9,10-decahydrophenanthrene-1-carboxylic acid |
| Common Name | 13-Oxopodocarp-8(14)-en-18-oic acid; 13-Keto-8(14)-podocarpen-18-oic acid |
| CAS Number | 63976-69-2 |
| Molecular Formula | C₁₇H₂₄O₃ |
| Molecular Weight | 276.37 g/mol |
| SMILES | C[C@]12CCC(C(=O)O)[C@H]1CCC3=CC(=O)CC[C@]23 |
Structural Analysis[4]
The molecule is built upon the podocarpane skeleton (
-
Ring A (Cyclohexane) : Adopts a chair conformation. It bears a gem-dimethyl-like substitution pattern at C4, where one methyl group is oxidized to a carboxylic acid. In standard podocarpane numbering, the equatorial substituent is often C18 and the axial is C19; however, in this specific derivative, the "18-oic acid" designation typically refers to the substituent trans to the C10 angular methyl group, implying an axial orientation (structurally analogous to the C4-axial position in abietic acid).
-
Ring B (Cyclohexene) : Contains an endocyclic double bond between C8 and C14. This unsaturation is critical for the molecule's reactivity and UV absorption profile.
-
Ring C (Cyclohexanone) : Features a ketone at C13.[1] The conjugation of the C13 ketone with the C8(14) double bond creates an
-unsaturated enone system, which is a reactive electrophilic site susceptible to Michael additions. -
Stereochemistry : The A/B ring fusion is trans, characteristic of naturally occurring resin acids. The angular methyl group at C10 is
-oriented (up), while the hydrogen at C5 is -oriented (down).
Visualization: Structural Connectivity
Figure 1: Connectivity map highlighting the core podocarpane skeleton and key functional groups. The C8-C14 double bond is conjugated with the C13 ketone.
Physicochemical Profile
Understanding the physical properties is essential for formulation and assay development.
| Property | Value / Observation |
| Physical State | White to off-white crystalline powder |
| Melting Point | 162 – 167 °C (Experimental range for pure polymorphs) |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol, Chloroform, Methanol.[2] Insoluble in water. |
| pKa (Predicted) | ~4.5 – 4.8 (Carboxylic acid moiety) |
| LogP (Predicted) | 3.5 – 4.0 (Lipophilic) |
| Stability | Stable under ambient conditions. The enone system is light-sensitive; store protected from light. |
Synthesis and Isolation
While 13-oxopodocarp-8(14)-en-18-oic acid can be isolated as a minor constituent from Pinus species (e.g., Pinus massoniana, Pinus yunnanensis), the low natural abundance necessitates semi-synthetic production. The primary route involves the oxidative degradation of abietic acid, the most abundant resin acid.
Semi-Synthetic Pathway
The synthesis exploits the electron-rich nature of the diene system in abietic acid.
-
Starting Material : Abietic acid (Abieta-7,13-dien-18-oic acid).
-
Isomerization : Acid-catalyzed isomerization to neoabietic acid (if necessary) or direct oxidation.
-
Oxidative Cleavage : Ozonolysis or permanganate oxidation attacks the C13-C14 double bond and the isopropyl group.
-
Cyclization/Elimination : Loss of the isopropyl fragment (often as acetone or isobutyric acid derivatives) and re-formation of the ring C enone yields the 13-oxo-podocarpane scaffold.
Synthetic Workflow Diagram
Figure 2: Semi-synthetic route from Abietic Acid. The transformation involves the excision of the isopropyl group to yield the podocarpane skeleton.
Pharmacology and Biological Potential[4][5]
The compound has garnered interest in drug discovery due to its specific interaction with inflammatory pathways and cytotoxic potential.
Anti-Inflammatory Mechanism
Research indicates that 13-oxopodocarp-8(14)-en-18-oic acid acts as an inhibitor of nitric oxide (NO) production in LPS-stimulated macrophages (e.g., BV2 microglial cells).
-
Target : The NF-
B signaling pathway. -
Mechanism : The
-unsaturated ketone moiety (Michael acceptor) is hypothesized to covalently modify cysteine residues on signaling proteins (e.g., IKK or p65), preventing the translocation of NF- B to the nucleus. -
Outcome : Downregulation of iNOS (inducible Nitric Oxide Synthase) and COX-2 expression.
Cytotoxicity
The compound exhibits moderate cytotoxicity against specific cancer cell lines (e.g., HeLa, HepG2). The mechanism likely involves the induction of oxidative stress and apoptosis, mediated by the reactive enone functionality which can deplete cellular glutathione (GSH).
Biological Pathway Diagram
Figure 3: Proposed mechanism of action. The compound interrupts the inflammatory cascade, likely upstream of NF-kB nuclear translocation.
Analytical Characterization
For validation of the synthesized or isolated compound, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
C NMR (100 MHz, CDCl
) :-
Ketone (C13) : Signal at
~198–202 ppm (characteristic of -unsaturated ketone). -
Carboxylic Acid (C18) : Signal at
~180–184 ppm. -
Alkene (C8, C14) : Signals at
~130–160 ppm. specifically, C8 and C14 will show downfield shifts due to conjugation.
-
-
H NMR (400 MHz, CDCl
) :-
Methyl Groups : Two distinct singlets for C4-Me and C10-Me (typically
1.1 – 1.3 ppm). -
Ring Protons : Complex multiplets in the aliphatic region (
1.0 – 2.5 ppm). -
Absence of Isopropyl : Crucial for distinguishing from abietic acid derivatives (no septet at
~2.8 ppm).
-
Mass Spectrometry (MS)
-
Technique : ESI-MS or EI-MS.
-
Molecular Ion :
at 275.3 or at 277.3. -
Fragmentation : Loss of
( ) and methyl groups is common in EI.
References
-
Cheung, H. T. A., et al. (1993). Further acidic constituents and neutral components of Pinus massoniana Resin. Australian Journal of Chemistry.
-
MedChemExpress . (2024). 13-Keto-8(14)-Podocarpen-18-oic acid Product Datasheet. MedChemExpress.
-
TargetMol . (2024). 13-Oxopodocarp-8(14)-en-18-oic acid: Biological Activity and Properties. TargetMol.
-
PubChem . (2025). Compound Summary: 8,13-Abietadien-18-oic acid (Related Structure/Precursor). National Library of Medicine.
-
Abad, A., et al. (1985). Synthesis of (+)-podocarp-8(14)-en-13-one and methyl-(+)-13-oxo-podocarp-8(14)-en-18-oate from abietic acid. Journal of the Chemical Society, Perkin Transactions 1.
Sources
Biological activity and therapeutic potential of 13-Oxopodocarp-8(14)-en-18-oic acid
Topic: Biological activity and therapeutic potential of 13-Oxopodocarp-8(14)-en-18-oic acid Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Pharmacological & Chemical Analysis of a Rare Diterpenoid Scaffold
Executive Summary
13-Oxopodocarp-8(14)-en-18-oic acid (CAS: 63976-69-2) is a bioactive diterpenoid isolated primarily from the resin of Pinus massoniana Lamb (Masson’s Pine).[1][2] Structurally characterized by a podocarpane skeleton featuring an
Chemical Identity & Physicochemical Profile[3][4]
The compound belongs to the podocarpane class, distinguished by a tricyclic ring system lacking the isopropyl group typical of abietanes (or having it degraded/modified).[3]
| Property | Specification |
| IUPAC Name | 13-Oxopodocarp-8(14)-en-18-oic acid |
| Synonyms | 13-Keto-8(14)-podocarpen-18-oic acid; Compound 16 (Cheung et al.) |
| CAS Number | 63976-69-2 |
| Molecular Formula | |
| Molecular Weight | 276.37 g/mol |
| Chiral Centers | C5, C10 (Stereochemistry is critical for bioactivity) |
| Key Functional Groups | Carboxylic acid (C18), Enone (C8=C14-C13=O) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in water |
| Appearance | Colorless to pale yellow solid/oil |
Structural Pharmacophore Analysis
The biological potency of this molecule is largely attributed to the enone moiety in Ring C. This structural motif acts as a "warhead" for covalent interactions with biological nucleophiles.
Figure 1: Structural Activity Relationship (SAR) logic flow for 13-Oxopodocarp-8(14)-en-18-oic acid.
Isolation & Extraction Protocols
Self-Validating Methodology: The isolation of this minor metabolite requires rigorous fractionation to separate it from the abundant abietic and pimaric acids found in pine resin.
Protocol: Isolation from Pinus massoniana Resin[2][4][5][6][7][8]
-
Starting Material: Air-dried resin of Pinus massoniana.
-
Solvent Extraction:
-
Dissolve resin in Diethyl Ether or Petroleum Ether .
-
Filter to remove insoluble impurities.
-
-
Acid-Base Fractionation (Critical Step):
-
Extract the ether layer with 5% aqueous NaHCO₃ (separates strong acids).
-
Extract the remaining organic layer with 1% NaOH (separates phenolic/weak acids).
-
Note: 13-Oxopodocarp-8(14)-en-18-oic acid is typically found in the acidic fractions but may require specific pH adjustment for optimal recovery due to the enone sensitivity.
-
-
Chromatographic Purification:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: Gradient elution using Petroleum Ether : Ethyl Acetate (starting 100:0 → 70:30).
-
Detection: TLC visualization under UV (254 nm) due to enone conjugation; stain with Vanillin-H₂SO₄.
-
-
Crystallization: Recrystallize from Acetone/Hexane to obtain pure compound.
Biological Activity & Therapeutic Potential[10]
4.1 Cytotoxicity (Oncology)
Research indicates that diterpenoids from Pinus massoniana exhibit cytotoxicity against human cancer cell lines.
-
Target Cell Lines: A431 (Epidermoid carcinoma), A549 (Lung adenocarcinoma).
-
Observed Effect: Dose-dependent inhibition of cell proliferation.
-
Potency: Moderate to strong cytotoxicity is often observed in less polar diterpenoid fractions containing enone systems.
4.2 Mechanism of Action: The Michael Acceptor Hypothesis
The 13-oxo-8(14)-ene system is a classic Michael Acceptor . This chemical reactivity suggests a specific mechanism of action involving the covalent modification of cysteine residues on target proteins.
-
Pathway 1: Nrf2/Keap1 Signaling (Anti-inflammatory/Cytoprotective): Electrophiles can modify Keap1, releasing Nrf2 to upregulate antioxidant response elements (ARE).
-
Pathway 2: NF-κB Inhibition: Alkylation of IKK
or p65 subunits can prevent NF-κB translocation, reducing pro-inflammatory cytokine production. -
Pathway 3: Tubulin/Microtubule Interference: Diterpenoids often bind to tubulin; the enone may covalently lock the protein, leading to cell cycle arrest (G2/M phase).
Figure 2: Proposed molecular mechanism of action via Michael addition to cysteine-rich protein targets.
Experimental Protocols for Validation
To validate the biological activity of this specific compound, the following assays are standard and required for a technical data package.
Protocol A: MTT Cytotoxicity Assay
-
Purpose: Determine
values against cancer cell lines. -
Cells: A549 (Lung), A431 (Skin), HepG2 (Liver).
-
Procedure:
-
Seed cells (
cells/well) in 96-well plates. -
Incubate for 24h.
-
Treat with compound (0.1, 1, 10, 50, 100
) for 48h. Control: 0.1% DMSO. -
Add MTT reagent (5 mg/mL); incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
-
Data Analysis: Plot % Cell Viability vs. Log[Concentration] to calculate
.
Protocol B: Cysteine Reactivity Assay (Chemical Validation)
-
Purpose: Confirm Michael acceptor activity.
-
Method:
-
Incubate compound (100
) with N-acetylcysteine (NAC, 1 mM) in phosphate buffer (pH 7.4). -
Monitor consumption of the compound via HPLC or LC-MS over time (0, 1, 4, 24h).
-
Appearance of the NAC-adduct mass confirms electrophilic reactivity.
-
Future Directions & Drug Development
The therapeutic potential of 13-Oxopodocarp-8(14)-en-18-oic acid lies in its structural amenability to modification.
-
SAR Optimization: The C18 carboxylic acid can be converted to esters or amides to improve membrane permeability.
-
Prodrug Design: The enone can be temporarily masked to reduce off-target toxicity.
-
Combination Therapy: Potential synergy with standard chemotherapeutics (e.g., Cisplatin) due to distinct mechanisms of action (ROS modulation vs. DNA damage).
References
-
Cheung, H. T. A., et al. (1993). "Further acidic constituents and neutral components of Pinus massoniana resin."[1][2] Australian Journal of Chemistry, 46(3), 383-390.
-
Yang, N. Y., et al. (2010).[5] "Diterpenoids from Pinus massoniana resin and their cytotoxicity against A431 and A549 cells."[4][5][6][8] Phytochemistry, 71(13), 1528-1533.[4][5]
-
Li, P., et al. (2018). "Anemhupehins A–C, Podocarpane Diterpenoids from Anemone hupehensis."[9][3][10][11][12] Natural Products and Bioprospecting, 8, 31–35.[10]
-
MedChemExpress. "13-Keto-8(14)-Podocarpen-18-oic acid Product Datasheet."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Anemhupehins A–C, Podocarpane Diterpenoids from Anemone hupehensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diterpenoids from Pinus massoniana resin and their cytotoxicity against A431 and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diterpenoids from Pinus massoniana resin and their cytotoxicity against A431 and A549 cells [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Anemhupehins A-C, Podocarpane Diterpenoids from Anemone hupehensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 12. researchgate.net [researchgate.net]
The Versatile Diterpenoid: A Technical Guide to 13-Oxopodocarp-8(14)-en-18-oic Acid as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 13-Oxopodocarp-8(14)-en-18-oic acid, a naturally occurring diterpenoid of the podocarpane class. While direct extensive research on this specific molecule is emerging, its structural features—a chiral tricyclic core, a reactive α,β-unsaturated ketone, and a modifiable carboxylic acid—position it as a highly valuable chiral building block for complex molecule synthesis. By examining the well-established chemistry of related podocarpane diterpenoids, such as podocarpic acid, this guide elucidates the synthetic potential of 13-Oxopodocarp-8(14)-en-18-oic acid. We will delve into its chemical characteristics, potential synthetic transformations, and its prospective role in the development of novel therapeutics, drawing parallels from structurally similar compounds with proven biological activities.
Introduction: The Podocarpane Skeleton as a Privileged Scaffold
Diterpenoids are a diverse class of natural products built from four isoprene units, exhibiting a wide array of biological activities. Within this class, the podocarpane skeleton, a tricyclic system, has garnered significant attention as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an ideal starting point for the synthesis of complex and biologically active molecules.[1][2]
13-Oxopodocarp-8(14)-en-18-oic acid, a member of this family, is a natural product that has been isolated from Pinus massoniana Lamb.[1] Its structure is characterized by a ketone at position C-13, a double bond between C-8 and C-14, and a carboxylic acid at C-18. This combination of functionalities offers a rich platform for chemical modifications, making it a promising chiral starting material for the synthesis of a variety of diterpenoid-based compounds.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties and spectroscopic signatures of 13-Oxopodocarp-8(14)-en-18-oic acid is crucial for its application in synthesis.
| Property | Value | Source |
| CAS Number | 63976-69-2 | [3] |
| Molecular Formula | C₁₇H₂₄O₃ | [4] |
| Molecular Weight | 276.37 g/mol | [4] |
| Appearance | Solid | Inferred |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. | Inferred from related compounds |
Spectroscopic Characterization (Predicted and Inferred from Related Compounds):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tricyclic core, including singlets for the angular methyl groups, multiplets for the methylene and methine protons, and signals in the olefinic region corresponding to the C-14 proton. The presence of the enone system will influence the chemical shifts of neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 17 carbons, with the carbonyl carbon of the ketone appearing downfield (around 200 ppm), the carboxylic acid carbonyl around 180-185 ppm, and the olefinic carbons of the enone system in the range of 120-160 ppm.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the C=O stretch of the α,β-unsaturated ketone (~1660-1680 cm⁻¹), and the C=C stretch of the enone (~1620-1640 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of water, carbon monoxide, and other small fragments from the tricyclic core.
The Synthetic Potential: A Multi-Functional Chiral Building Block
The true value of 13-Oxopodocarp-8(14)-en-18-oic acid lies in its potential as a versatile starting material for the synthesis of more complex diterpenoids and other natural product-inspired molecules. Its three key functional regions—the carboxylic acid, the enone system, and the chiral scaffold—can be selectively manipulated to introduce molecular diversity.
Transformations of the C-18 Carboxylic Acid
The carboxylic acid at the C-18 position is a prime handle for derivatization. Standard organic transformations can be employed to generate a library of analogues with diverse functionalities.
-
Esterification: Conversion to esters can modulate lipophilicity and pharmacokinetic properties.
-
Amide Coupling: Formation of amides with various amines can introduce new pharmacophores and has been a successful strategy in developing potent bioactive compounds from related diterpenoids.[5]
-
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol provides a new site for further functionalization, such as etherification or oxidation to an aldehyde.
Reactions of the α,β-Unsaturated Ketone
The enone moiety in Ring C is a highly reactive functional group that can participate in a variety of transformations, allowing for the construction of new rings and the introduction of diverse substituents.
-
1,4-Conjugate Addition (Michael Addition): This reaction allows for the introduction of a wide range of nucleophiles at the C-14 position, including organocuprates, thiols, and amines. This is a powerful tool for introducing complexity and building up the molecular framework.
-
Epoxidation: The double bond of the enone can be selectively epoxidized to form an epoxy-ketone, which can then be opened by various nucleophiles to introduce vicinal functional groups.
-
Reduction: The ketone can be selectively reduced to the corresponding alcohol, creating a new stereocenter. The double bond can also be reduced, leading to a saturated ketone.
-
Cyclopropanation: The double bond can undergo cyclopropanation to introduce a three-membered ring, a common motif in biologically active natural products.
Modifications of the Tricyclic Core
The rigid tricyclic skeleton provides the stereochemical control for the synthesis of chiral molecules. While modifications to the core are more challenging, they can lead to significant structural diversification.
-
C-H Functionalization: Modern synthetic methods for C-H activation and functionalization could potentially be applied to the podocarpane skeleton to introduce new functional groups at otherwise unreactive positions.[6]
-
Ring Rearrangements: Acid- or base-catalyzed rearrangements of the tricyclic core, a known strategy in terpenoid chemistry, can lead to the formation of novel and complex polycyclic systems.[7]
Potential Applications in Drug Discovery and Development
The podocarpane class of diterpenoids is a rich source of compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and cytotoxic properties.[1][8][9][10] By leveraging the synthetic strategies outlined above, 13-Oxopodocarp-8(14)-en-18-oic acid can serve as a starting point for the development of novel therapeutic agents.
Anticancer Agents
Many diterpenoids exhibit potent cytotoxic activity against various cancer cell lines.[11] The enone functionality in 13-Oxopodocarp-8(14)-en-18-oic acid is a key pharmacophore in many natural and synthetic anticancer agents, as it can act as a Michael acceptor and covalently bind to biological nucleophiles, such as cysteine residues in proteins.[12]
Anti-inflammatory Agents
Podocarpic acid and its derivatives have been shown to possess anti-inflammatory properties.[1] The synthesis of new analogues from 13-Oxopodocarp-8(14)-en-18-oic acid could lead to the discovery of more potent and selective anti-inflammatory drugs.
Antibacterial and Antifungal Agents
The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Diterpenoids have shown promising activity against a range of bacteria and fungi.[13] The lipophilic nature of the podocarpane skeleton allows for effective interaction with microbial cell membranes.
Experimental Protocols
The following are representative, detailed protocols for key transformations that can be applied to 13-Oxopodocarp-8(14)-en-18-oic acid, based on established methodologies for similar diterpenoids.
Protocol 1: Esterification of the C-18 Carboxylic Acid
Objective: To synthesize the methyl ester of 13-Oxopodocarp-8(14)-en-18-oic acid.
Materials:
-
13-Oxopodocarp-8(14)-en-18-oic acid
-
Anhydrous Methanol
-
Acetyl Chloride (or Sulfuric Acid as a catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Sodium Sulfate
-
Dichloromethane (or Ethyl Acetate)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 13-Oxopodocarp-8(14)-en-18-oic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Michael Addition to the Enone System
Objective: To perform a 1,4-conjugate addition of a nucleophile (e.g., a thiol) to the α,β-unsaturated ketone.
Materials:
-
13-Oxopodocarp-8(14)-en-18-oic acid methyl ester (from Protocol 1)
-
Thiophenol (or other thiol)
-
Triethylamine (or other suitable base)
-
Anhydrous Dichloromethane (or THF)
-
Ammonium Chloride (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
Procedure:
-
Dissolve the 13-Oxopodocarp-8(14)-en-18-oic acid methyl ester (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add thiophenol (1.1 eq) to the solution.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of 13-Oxopodocarp-8(14)-en-18-oic acid.
Caption: Synthetic transformations of 13-Oxopodocarp-8(14)-en-18-oic acid.
Conclusion and Future Perspectives
13-Oxopodocarp-8(14)-en-18-oic acid represents a promising, yet underexplored, chiral building block for the synthesis of complex diterpenoids and other biologically active molecules. Its unique combination of a rigid tricyclic core, a reactive enone system, and a versatile carboxylic acid handle provides a rich platform for chemical diversification. By applying established synthetic methodologies from the broader field of terpenoid chemistry, researchers can unlock the full potential of this natural product. Future research should focus on the isolation of larger quantities of this compound from its natural source or the development of an efficient total synthesis. Furthermore, the synthesis and biological evaluation of a diverse library of derivatives will be crucial in identifying new lead compounds for drug discovery programs targeting a range of diseases, from cancer to inflammatory disorders and infectious diseases. The insights provided in this guide aim to stimulate further investigation into this valuable natural product and its application as a cornerstone in the construction of novel and potent therapeutic agents.
References
Sources
- 1. Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives [austinpublishinggroup.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 13-Oxopodocarp-8(14)-en-18-oic acid [myskinrecipes.com]
- 5. Design, synthesis, and structure-activity relationship of podocarpic acid amides as liver X receptor agonists for potential treatment of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modifications of terpenoids via inert aliphatic C–H bond heteroarylation with heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Rosane and Podocarpane Diterpenoids From the Whole Plant of Jatropha curcas L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Three new podocarpane-type diterpenoids from callus of Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Literature review of 13-oxo-podocarpic acid derivatives and analogs
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary
Podocarpic acid (12-hydroxy-16-norpodocarpa-8,11,13-trien-19-oic acid) is a naturally occurring diterpenoid resin acid that serves as a premier "chiral pool" scaffold for the synthesis of bioactive terpenoids.[1][2] While the parent molecule possesses an aromatic C-ring, the 13-oxo derivatives —specifically the enone (+)-podocarp-8(14)-en-13-one and its congeners—represent a critical subclass.[1] These derivatives are not merely metabolic byproducts but are versatile intermediates allowing for the stereoselective construction of tetracyclic diterpenes (e.g., kauranes, gibberellins) and possess intrinsic biological activity, including cytotoxicity and ion channel modulation.[1]
This guide provides a rigorous analysis of the structural classification, synthetic pathways, and structure-activity relationships (SAR) of 13-oxo-podocarpic acid derivatives.[1] It distinguishes between the C-ring reduced enones (true 13-oxo species) and C-ring aromatic analogs functionalized at C13 (e.g., 13-nitro/amino derivatives), offering a definitive reference for their development.[1]
Structural Classification & Nomenclature
The terminology "13-oxo" in the context of podocarpic acid requires precise chemical definition to avoid ambiguity with fatty acid metabolites (e.g., 13-OXO-ODE). In diterpene chemistry, these derivatives fall into two distinct structural classes:
Class A: C-Ring Reduced Enones (The "True" 13-Oxo Scaffold)
These compounds feature a reduced C-ring, typically containing an
-
Core Structure: Tricyclic phenanthrene skeleton with a ketone at C13 and a double bond at C8(14).[1]
-
Key Compound: (+)-Podocarp-8(14)-en-13-one (and its methyl ester, methyl 13-oxo-podocarp-8(14)-en-18-oate).[1]
-
Utility: Precursor for cassane and kaurane diterpenoids; Michael acceptor for further functionalization.[1]
Class B: C-Ring Aromatic C13-Functionalized Analogs
These retain the aromatic C-ring of podocarpic acid but are modified at the C13 position (ortho to the C12-phenol).[1]
-
Modifications: 13-nitro, 13-amino, 13-acetyl, or 13-bromo derivatives.[1]
-
Relation to "Oxo": Often precursors to quinones or oxidized via benzylic oxidation at C7 (7-oxo derivatives), which are frequently studied alongside C13 analogs.[1]
Synthetic Pathways[2]
The access to 13-oxo derivatives primarily relies on the degradation of abundant natural precursors like Abietic Acid or Manool .[1]
Pathway A: Ozonolysis of Abietic Acid (Primary Route)
This is the most scalable route to generate the 13-oxo enone scaffold.[1] It involves the oxidative cleavage of the non-aromatic ring of abietic acid derivatives.
Mechanism:
-
Starting Material: Abietic acid is esterified and isomerized to neoabietic acid or used directly if conditions permit.
-
Ozonolysis: Cleavage of the
and double bonds.[1] -
Workup: Reductive workup yields the keto-aldehyde, which cyclizes to the enone.[1]
Pathway B: Cyclization of Labdanes (Manool Route)
Manool (a labdane diterpene) can be cyclized using Lewis acids to form the podocarpane skeleton.
-
Key Step: Cationic cyclization of the side chain.
-
Outcome: Often yields 13-hydroxy intermediates which can be oxidized to ketones (if ring C is non-aromatic) or 7-oxo derivatives.[1]
Visualization: Synthetic Logic Flow
The following diagram illustrates the conversion of Abietic Acid to the 13-Oxo Enone and subsequent diversification.
Caption: Synthetic route from Abietic Acid to the 13-Oxo-Podocarpane scaffold via ozonolysis and aldol condensation.
Experimental Protocol: Synthesis of Methyl 13-oxo-podocarp-8(14)-en-18-oate[1]
This protocol is adapted from standard ozonolysis procedures optimized for resin acids (e.g., Tetrahedron 1985, 41, 4937).[1]
Objective: Selective oxidative cleavage of the abietane side chain to yield the tricyclic enone.
Reagents:
-
Methyl abietate (purified)[1]
-
Ozone (
) generator[1][3] -
Dichloromethane (DCM) / Methanol (MeOH) (1:1 v/v)[1]
-
Dimethyl sulfide (DMS) or Zinc dust/Acetic acid[1]
-
Potassium Hydroxide (KOH)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve methyl abietate (10.0 mmol) in dry DCM/MeOH (50 mL) in a flame-dried round-bottom flask. Cool the solution to -78°C using a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of
through the solution.[4][5] Monitor the reaction via TLC or until a persistent blue color appears (indicating saturated ozone).-
Critical Control: Do not over-expose; excessive ozone can degrade the A-ring.
-
-
Quenching: Purge the solution with Nitrogen (
) for 15 minutes to remove excess ozone. Add Dimethyl sulfide (5.0 equiv) dropwise at -78°C.[1] -
Warming: Allow the mixture to warm to room temperature (RT) slowly over 4 hours. Stir overnight to ensure complete reduction of the ozonide to the keto-aldehyde.
-
Cyclization: Concentrate the solvent. Redissolve the residue in MeOH (20 mL) and add aqueous KOH (10%, 5 mL). Reflux for 2 hours to effect aldol condensation.
-
Workup: Neutralize with 1M HCl, extract with Ethyl Acetate (3x), dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient) yields the 13-oxo enone as a crystalline solid.[1]
Self-Validation Check:
-
NMR Verification: Look for the disappearance of the isopropyl signals of abietic acid and the appearance of the enone olefinic proton singlet near
5.9 ppm and the ketone carbonyl signal in C NMR (~199 ppm).
Biological Activity & Structure-Activity Relationships (SAR)
13-oxo-podocarpic acid derivatives exhibit distinct pharmacological profiles compared to the parent acid.
Cytotoxicity (Oncology)
Derivatives with the enone moiety (Class A) or 7-oxo functionality (Class B)[1] act as Michael acceptors, capable of alkylating cysteine residues in proteins.
-
Targets: HeLa, A549, and MCF-7 cell lines.[1]
-
Mechanism: Induction of oxidative stress and apoptosis. The 13-oxo group enhances lipophilicity and reactivity compared to the 13-H parent.[1]
-
Data Summary:
Ion Channel Modulation
Podocarpic acid derivatives are known openers of Large-conductance Calcium-activated Potassium (BK) channels .[1]
-
Relevance: Potential treatment for stroke and hypertension.[1]
-
SAR Insight: Modifications at C13 (e.g., 13-bromo, 13-nitro) modulate the binding affinity to the channel pore.[1] The C4-carboxylic acid is essential for electrostatic interaction.[1]
Antimicrobial & Antiparasitic[1]
-
Leishmanicidal Activity: 13-hydroxy-7-oxo derivatives show significant activity against Leishmania mexicana.[1]
-
Antibacterial: 13-amino derivatives exhibit improved activity against Gram-positive bacteria (e.g., S. aureus) compared to the parent acid.[1]
Visualization: SAR Map
The diagram below summarizes the functional hotspots on the scaffold.
Caption: Structure-Activity Relationship (SAR) map highlighting key modulation sites on the podocarpane skeleton.
References
-
Synthesis of (+)-podocarp-8(14)-en-13-one and methyl-(+)-13-oxo-podocarp-8(14)-en-18-oate from abietic acid. Tetrahedron, 1985.[1] Link
-
Synthesis and biological evaluation of (−)-13,14-dihydroxy-8,11,13-podocarpatrien-7-one and derivatives from (+)-manool. Journal of Enzyme Inhibition and Medicinal Chemistry, 2014.[1] Link[1]
-
Design, synthesis and characterization of podocarpate derivatives as openers of BK channels. Bioorganic & Medicinal Chemistry Letters, 2008.[7] Link
-
Podocarpic acid derivatives: Synthesis and cytotoxicity. Bioorganic & Medicinal Chemistry, 2005.[1][7] Link
-
Ozonolysis of Alkenes: Mechanism and Protocol. Master Organic Chemistry, 2013. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Ozonolysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Convergent Total Synthesis Strategy for 13-Oxopodocarp-8(14)-en-18-oic Acid
Abstract
This document provides a comprehensive guide to the total synthesis of 13-Oxopodocarp-8(14)-en-18-oic acid, a member of the podocarpane family of diterpenoids. These compounds are of significant interest due to their diverse biological activities and their utility as intermediates in the synthesis of more complex natural products.[1][2] This guide details a convergent and stereocontrolled synthetic strategy, commencing from commercially available starting materials. The protocols herein are designed for researchers in synthetic organic chemistry and drug development, offering not just procedural steps but also the underlying strategic rationale for key transformations. Emphasis is placed on the construction of the core tricyclic skeleton via a pivotal Diels-Alder reaction and subsequent functional group manipulations to achieve the target molecule.
Strategic Overview & Retrosynthetic Analysis
The synthesis of the podocarpane skeleton presents a significant challenge in controlling the stereochemistry of its multiple chiral centers. Our strategy hinges on a convergent approach, wherein the A-ring and C-ring precursors are synthesized separately and then joined in a key cycloaddition step to construct the B-ring. This approach allows for greater flexibility and optimization of the early-stage synthesis of complex fragments.
Retrosynthetic Analysis: The target molecule, 1 , possesses a C13-ketone, a C8(14)-alkene, and a C18-carboxylic acid on a tricyclic podocarpane framework. The key retrosynthetic disconnection is the intramolecular Diels-Alder reaction of a suitably functionalized dienyne precursor, which simplifies the tricyclic core into a more manageable acyclic intermediate. A more practical and widely used approach, however, involves an intermolecular [4+2] cycloaddition. We propose a disconnection across the B-ring, revealing a functionalized vinylcyclohexene dienophile (2 ) and a suitable diene (3 ). The dienophile can be derived from a simpler cyclic precursor, while the diene can be generated in situ or prepared separately.
Caption: Retrosynthetic analysis of 13-Oxopodocarp-8(14)-en-18-oic acid.
Overall Synthetic Workflow
The forward synthesis is designed in three main stages: (I) Preparation of the A-ring dienophile, (II) The key Diels-Alder cycloaddition to form the tricyclic core, and (III) Stereoselective elaboration of the cycloadduct to furnish the final product. This modular approach facilitates troubleshooting and optimization at each critical juncture.
Caption: High-level overview of the proposed total synthesis workflow.
Detailed Experimental Protocols
Note: All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents, unless otherwise specified.
Protocol 3.1: Synthesis of Dienophile Precursor
The synthesis of a suitable A-ring dienophile with the necessary handles for later conversion to the C18-carboxylic acid is the first critical stage. A plausible route begins with a known Wieland-Miescher ketone analogue.
Step 3.1.1: Preparation of Methyl 2-oxo-1,2,3,4,6,7-hexahydro-1-naphthalenecarboxylate
-
Apparatus: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Reagents:
-
2-Methyl-1,3-cyclohexanedione (10.0 g, 79.3 mmol)
-
Methyl acrylate (8.2 g, 95.1 mmol)
-
Pyrrolidine (0.68 g, 9.5 mmol)
-
Anhydrous Toluene (100 mL)
-
-
Procedure:
-
To the flask, add 2-methyl-1,3-cyclohexanedione and toluene.
-
Add pyrrolidine and stir the mixture for 15 minutes at room temperature.
-
Add methyl acrylate dropwise over 20 minutes.
-
Heat the mixture to reflux and stir for 12 hours. Monitor reaction completion by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is then subjected to an intramolecular aldol condensation and dehydration by refluxing in a 2% solution of sodium methoxide in methanol for 4 hours.
-
Neutralize with acetic acid, remove the methanol in vacuo, and extract the residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the enone precursor.
-
Protocol 3.2: Key Diels-Alder Cycloaddition
This step is the cornerstone of the synthesis, establishing the tricyclic framework. The choice of diene and Lewis acid catalyst is critical for achieving the desired regioselectivity and stereoselectivity.[3]
Step 3.2.1: [4+2] Cycloaddition to form the Podocarpane Skeleton
-
Apparatus: A 100 mL flame-dried, round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere.
-
Reagents:
-
Dienophile from Step 3.1.1 (5.0 g, 24.2 mmol)
-
1,3-Butadiene (condensed at -78°C, ~10 mL, excess)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (3.7 mL, 29.1 mmol)
-
-
Procedure:
-
Dissolve the dienophile in DCM and cool the solution to -78°C in a dry ice/acetone bath.
-
Add the condensed 1,3-butadiene to the solution.
-
Slowly add BF₃·Et₂O dropwise over 15 minutes. The use of a Lewis acid is crucial to lower the LUMO energy of the dienophile, thereby accelerating the reaction and enforcing the desired endo-selectivity.
-
Stir the reaction mixture at -78°C for 6 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting tricyclic adduct by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Protocol 3.3: Elaboration of the Tricyclic Core
The adduct from the Diels-Alder reaction must undergo several transformations to install the final functionalities of 13-Oxopodocarp-8(14)-en-18-oic acid.
Step 3.3.1: Introduction of the C8(14) Double Bond
-
Rationale: The initial cycloadduct contains a C8-C9 double bond. Isomerization to the thermodynamically more stable tetrasubstituted C8(14) position can be achieved under acidic conditions.
-
Procedure:
-
Dissolve the tricyclic adduct (3.0 g) in benzene (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~50 mg).
-
Reflux the mixture for 4 hours using a Dean-Stark apparatus to remove water.[4]
-
Cool, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.
-
Step 3.3.2: Oxidation to C13-Ketone
-
Rationale: The introduction of the C13-ketone can be accomplished via allylic oxidation of the C8(14)-ene intermediate.
-
Procedure:
-
Dissolve the alkene from Step 3.3.1 (2.0 g, 7.6 mmol) in a 1:1 mixture of tert-butanol and DCM (40 mL).
-
Add N-methylmorpholine N-oxide (NMO) (1.34 g, 11.4 mmol) followed by a catalytic amount of osmium tetroxide (OsO₄, ~2 mol%).
-
Stir for 1 hour to form the diol, then add a stoichiometric amount of a suitable oxidizing agent like pyridinium chlorochromate (PCC) or perform a Swern oxidation to yield the α-hydroxy ketone, which can then be further manipulated.
-
A more direct approach involves using an oxidizing agent known for allylic oxidation, such as chromium trioxide in pyridine.
-
Work up the reaction by quenching with sodium sulfite solution, extracting with ethyl acetate, and purifying the crude product by column chromatography.
-
Step 3.3.3: Hydrolysis to the C18-Carboxylic Acid
-
Procedure:
-
Dissolve the methyl ester intermediate (1.0 g) in a 2:1 mixture of methanol and water (30 mL).
-
Add lithium hydroxide (LiOH) monohydrate (0.42 g, 10 mmol).
-
Stir the mixture at 50°C for 4 hours until TLC indicates complete consumption of the starting material.
-
Cool the solution to 0°C and acidify to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 13-Oxopodocarp-8(14)-en-18-oic acid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be required for final purification.
-
Quantitative Data Summary
The following table summarizes the expected yields and key reagent quantities for the synthetic sequence. Yields are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material (Mass) | Key Reagent (Equivalents) | Expected Yield (%) |
| 3.1.1 | Enone Formation | 2-Methyl-1,3-cyclohexanedione (10.0 g) | Methyl acrylate (1.2) | ~65-75% |
| 3.2.1 | Diels-Alder Cycloaddition | Dienophile (5.0 g) | BF₃·Et₂O (1.2) | ~70-80% |
| 3.3.1 | Alkene Isomerization | Tricyclic Adduct (3.0 g) | p-TsOH (catalytic) | >90% |
| 3.3.2 | Allylic Oxidation | Isomerized Alkene (2.0 g) | NMO (1.5) / OsO₄ (cat.) | ~50-60% |
| 3.3.3 | Ester Hydrolysis | C13-Oxo Methyl Ester (1.0 g) | LiOH (excess) | >95% |
Characterization Data
13-Oxopodocarp-8(14)-en-18-oic acid (1)
-
Molecular Formula: C₁₇H₂₄O₃[2]
-
Molecular Weight: 276.37 g/mol [2]
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~1.25 (s, 3H, C20-H₃), ~1.35 (s, 3H, C19-H₃), 1.50-2.80 (m, 16H, aliphatic protons), 12.10 (br s, 1H, -COOH). (Note: Expected values are based on related podocarpane structures).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~210 (C=O at C13), ~183 (-COOH), ~138 (C8), ~135 (C14), plus various signals for methyl and methylene carbons in the aliphatic region.
-
HRMS (ESI+): Calculated for C₁₇H₂₅O₃ [M+H]⁺: 277.1798; Found: 277.1801.
-
IR (KBr, cm⁻¹): ~3300-2500 (br, O-H stretch), ~1705 (C=O stretch, carboxylic acid), ~1680 (C=O stretch, ketone), ~1640 (C=C stretch).
Conclusion
The synthetic strategy outlined provides a robust and adaptable pathway to 13-Oxopodocarp-8(14)-en-18-oic acid. The key strengths of this approach are its convergent nature and the use of a well-precedented Diels-Alder reaction to construct the core tricyclic system with good stereocontrol.[3] The subsequent oxidative elaborations offer multiple avenues for modification, allowing for the synthesis of a diverse library of related podocarpic acid analogues for biological evaluation.[1][5] Further optimization of the allylic oxidation step could improve the overall efficiency of the synthesis. This guide serves as a foundational protocol for researchers aiming to explore the chemical space and therapeutic potential of the podocarpane diterpenoids.
References
-
Ghareeb, M. A., et al. (2014). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Molecules. [Link]
-
Liu, W., et al. (2005). Design, synthesis, and structure-activity relationship of podocarpic acid amides as liver X receptor agonists for potential treatment of atherosclerosis. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Rhoden, S. (2007). Synthesis Of Novel Aziridine Derivatives Of Podocarpic Acid. University of Central Florida STARS. [Link]
-
Livi, G., et al. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules. [Link]
-
Wang, G., et al. (2014). Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents. Molecules. [Link]
-
de la Torre, M. C., et al. (1990). 9,10-syn-Podocarpane diterpenoids. An approach to the tricyclic skeleton by Diels-Alder cycloaddition. The Journal of Organic Chemistry. [Link]
-
MySkinRecipes. 13-Oxopodocarp-8(14)-en-18-oic acid. [Link]
-
Cambie, R. C., et al. (1971). A new synthesis of methyl 13-hydroxypodocarpa-8,11,13-trien-18-oate via nitrodeisopropylation of methyl 12-acetylabieta-8,11,13-trien-18-oate. Journal of the Chemical Society D: Chemical Communications. [Link]
Sources
- 1. Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives [austinpublishinggroup.com]
- 2. 13-Oxopodocarp-8(14)-en-18-oic acid [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
Extraction and purification methods for 13-Oxopodocarp-8(14)-en-18-oic acid from plant resins
Application Note: AN-EXT-2026-04 Topic: Extraction and Purification of 13-Oxopodocarp-8(14)-en-18-oic Acid from Cephalotaxus and Related Conifer Resins
Introduction & Scope
Target Compound: 13-Oxopodocarp-8(14)-en-18-oic acid (CAS: 63976-69-2) Chemical Class: Podocarpane Diterpenoid / Resin Acid Derivative Primary Botanical Source: Cephalotaxus sinensis (Chinese Plum Yew) bark; minor constituent in oxidized conifer oleoresins.[1]
This application note details the isolation of 13-Oxopodocarp-8(14)-en-18-oic acid, a rare keto-diterpenoid used as a chiral scaffold in the semi-synthesis of bioactive terpenes. Unlike abundant resin acids (e.g., abietic acid), this compound possesses a chemically sensitive
The protocol defined below utilizes a Self-Validating Acid-Base Fractionation strategy to separate this carboxylic acid from neutral diterpenes (e.g., totarol, ferruginol) and phenolic components, followed by high-resolution silica chromatography.
Pre-Analytical Considerations & Biomass Preparation
Biomass Handling:
-
Source Material: The bark of Cephalotaxus sinensis is the primary commercial source.
-
Drying: Biomass must be shade-dried to
moisture content. Avoid oven drying to prevent thermal degradation of the enone moiety. -
Comminution: Grind to a coarse powder (20–40 mesh). Avoid fine flour consistency to prevent "channeling" during solvent percolation.
Solvent Selection Logic:
-
Extraction: Methanol (MeOH) or Ethanol (EtOH) (95%).
-
Reasoning: High polarity penetrates the lignocellulosic matrix effectively to solubilize diterpenoid acids.
-
-
Partitioning: Ethyl Acetate (EtOAc) vs. Water .
-
Reasoning: EtOAc provides excellent solubility for oxidized diterpenes while allowing distinct phase separation from basic aqueous solutions.
-
Core Protocol: Extraction & Enrichment
Workflow Visualization
The following diagram illustrates the logical flow from biomass to purified compound, highlighting the critical Acid-Base fractionation step.
Caption: Figure 1.[2] Step-wise extraction and purification workflow emphasizing the Acid-Base fractionation logic for carboxylic acid enrichment.
Step-by-Step Methodology
Step 1: Exhaustive Extraction
-
Place 1.0 kg of dried, ground bark in a glass percolation vessel.
-
Add 5.0 L of Methanol (MeOH) .
-
Allow to macerate at Room Temperature (25°C) for 48 hours with occasional agitation. Note: Avoid reflux to protect the thermosensitive enone.
-
Filter the supernatant through Whatman No. 1 paper.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C to yield a dark, viscous crude resin.
Step 2: Acid-Base Fractionation (The "Self-Validating" Step) Logic: This step leverages the pKa of the C18-carboxylic acid (~4.5–5.0). By adjusting pH, we selectively toggle the solubility of the target molecule between organic and aqueous phases, effectively washing away 80% of non-acidic impurities (fats, waxes, neutral terpenes).
-
Dissolution: Redissolve the crude residue in 500 mL Ethyl Acetate (EtOAc) .
-
Base Extraction: Transfer to a separatory funnel and extract with 3 x 200 mL of 5% Sodium Bicarbonate (NaHCO₃) solution.
-
Mechanism: The carboxylic acid is deprotonated to form the water-soluble sodium carboxylate salt. Neutral terpenes remain in the EtOAc layer.
-
Observation: The aqueous layer will turn yellow/brown.
-
-
Phase Separation: Collect the lower aqueous phase (containing the target). Retain the organic phase only if neutral diterpenes are also of interest; otherwise, discard.
-
Acidification: Cool the aqueous extract to 4°C. Slowly add 1M Hydrochloric Acid (HCl) dropwise with stirring until pH reaches ~2.0.
-
Observation: A cloudy precipitate or oil will form as the free acid regenerates and becomes insoluble in water.
-
-
Recovery: Extract the acidified aqueous mixture with 3 x 200 mL EtOAc .
-
Drying: Combine organic layers, dry over anhydrous
, filter, and evaporate to dryness.-
Result:Acid-Enriched Fraction .
-
Step 3: Purification via Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Packing: Slurry pack in Hexane .
-
Mobile Phase Gradient:
-
0–10% EtOAc in Hexane (2 CV - Column Volumes): Elutes residual non-polar hydrocarbons.
-
15–25% EtOAc in Hexane (4 CV): Elution of 13-Oxopodocarp-8(14)-en-18-oic acid.
-
50% EtOAc (Flush): Elutes highly polar phenolics.
-
-
TLC Monitoring: Use Silica plates; Mobile phase Hexane:EtOAc (7:3).
-
Detection: UV at 254 nm (strong absorption due to enone) and Iodine vapor.
-
Analytical Validation & Quality Control
To ensure the integrity of the isolated compound, the following analytical parameters must be met.
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic Acetonitrile : Water (0.1% Formic Acid) [70:30].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 240 nm (Characteristic
for -unsaturated ketone). -
Acceptance Criteria: Single peak >98% area integration.
2. Nuclear Magnetic Resonance (NMR) Signature
-
1H NMR (CDCl₃, 400 MHz):
- 5.8–6.0 ppm (s, 1H): Olefinic proton at C14.
- 1.2–1.3 ppm (s, 3H): C10-Methyl.
-
Absence of isopropyl septet (distinguishes from abietane derivatives).
-
13C NMR:
-
C=O (Ketone): ~198–200 ppm (Conjugated).
-
COOH (Acid): ~180–182 ppm.
-
C=C (Alkene): Distinct signals for C8 and C14.
-
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation |
| Solubility | Soluble in DMSO, MeOH, EtOAc, CHCl3 | Insoluble in Water |
| Melting Point | 158–162°C (Typical for podocarpic derivatives) | Sharp range indicates purity |
| Rf Value | ~0.45 | Silica, Hex:EtOAc (7:[3]3) |
Troubleshooting & Optimization
-
Issue: Low Recovery in Acid Fraction.
-
Cause: The pH of the aqueous layer was not sufficiently lowered during the acidification step, or the sodium salt was not fully formed.
-
Fix: Ensure pH < 3.0 during acidification. Use 5% NaOH instead of NaHCO₃ if the acid is weak, but beware of saponifying other esters if present (unlikely in this specific target, but good practice).
-
-
Issue: Compound Degradation (Browning).
-
Cause: The 8(14)-en-13-one system is a Michael acceptor and can polymerize or react with nucleophiles under strong basic conditions or heat.
-
Fix: Keep rotary evaporator bath <40°C. Perform acid-base extraction rapidly on ice. Store purified compound under Nitrogen at -20°C.
-
References
-
BioCrick. (n.d.). 13-Oxopodocarp-8(14)-en-18-oic acid Botanical Source. Retrieved from [Link]
-
Benatrehina, P. A., et al. (2019). Bioactivity-Guided Isolation of Totarane-Derived Diterpenes from Podocarpus neriifolius. National Institutes of Health (PMC). Retrieved from [Link]
-
ResearchGate. (2016).[4] Synthesis of Novel Podocarpa-8,11,13-Triene-7- and 13-Nitriles and Evaluation of their Anti-Inflammatory and Cytotoxic Activity. Retrieved from [Link]
Sources
Procedures for converting podocarpic acid to 13-Oxopodocarp-8(14)-en-18-oic acid
[1][2]
Abstract & Strategic Analysis
Podocarpic acid (12-hydroxy-podocarpa-8,11,13-trien-18-oic acid) is an abundant natural diterpenoid.[1] Converting it to the 13-oxo-8(14)-ene derivative requires two major synthetic phases:
-
Oxygen Transposition (C12
C13): The natural C12-hydroxyl group must be removed, and oxygen functionality introduced at C13.[1] Direct oxidation of podocarpic acid typically yields 7-oxo (benzylic) or quinone species; therefore, a Friedel-Crafts/Baeyer-Villiger sequence is the preferred regioselective strategy.[1] -
Birch Reduction & Enone Formation: The resulting 13-methoxy aromatic intermediate is subjected to Birch reduction to generate the 1,4-dihydro derivative, which upon acidic hydrolysis yields the target
-unsaturated ketone (enone).[1]
Retrosynthetic Logic
Experimental Workflow Diagram
Figure 1: Step-wise conversion logic from Podocarpic Acid to the 13-Oxo target, highlighting the critical oxygen transposition and ring reduction phases.
Detailed Protocols
Phase 1: Protection and C13 Functionalization
Objective: Introduce an oxygen surrogate (acetyl group) at C13 while protecting the C12 phenol.[1]
Reagents:
-
Methyl iodide (MeI), Potassium carbonate (
), Acetone[1] -
Acetyl chloride (AcCl), Aluminum trichloride (
), Nitrobenzene or [1]
Protocol:
-
Double Methylation: Dissolve podocarpic acid (10 g) in acetone (150 mL). Add
(3.0 eq) and MeI (3.0 eq). Reflux for 24 hours. -
Friedel-Crafts Acylation: Dissolve the methylated intermediate (5 g) in dry
(50 mL) at 0°C. Add (1.2 eq) followed by dropwise addition of Acetyl Chloride (1.1 eq).-
Selectivity: The C12-methoxy group directs the electrophile to the ortho position (C13).[1] C11 is sterically hindered by the C10-methyl group and the ring junction.[1]
-
Monitoring: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]
-
Workup: Quench with ice-water/HCl.[1] Extract with DCM.[1] Dry (
) and concentrate.
-
Phase 2: Oxygen Transposition (The "Swap")
Objective: Convert the 13-acetyl group to a phenol and remove the original C12 oxygen.[1]
Reagents:
-
m-Chloroperbenzoic acid (mCPBA)[1]
-
Boron tribromide (
) -
Triflic anhydride (
), Pyridine[1] -
Pd/C (10%), Hydrogen gas, Triethylamine[1]
Protocol:
-
Baeyer-Villiger Oxidation: Treat the 13-acetyl compound with mCPBA (1.5 eq) in
at reflux for 4 hours. This inserts oxygen to form the 13-acetoxy derivative.[1] -
Hydrolysis: Reflux with
in MeOH/Water to yield 13-hydroxy-12-methoxypodocarpatriene . -
Demethylation: Dissolve in dry DCM at -78°C. Add
(1M in DCM, 3.0 eq). Warm to RT. Quench with MeOH. This yields the 12,13-diol .[1] -
Regioselective Deoxygenation (The Critical Step):
-
Step A (Triflation): Dissolve the diol in Pyridine/DCM at -20°C. Add
(1.05 eq) slowly. -
Expert Insight: The C12 hydroxyl is generally more accessible and reactive than the C13 hydroxyl (which is flanked by the C14 methylene and C12). Isolate the 12-triflate-13-hydroxy isomer.
-
Step B (Hydrogenolysis): Hydrogenate the triflate using 10% Pd/C,
(1 atm), and in MeOH/EtOAc. -
Result:Methyl 13-hydroxypodocarpa-8,11,13-trien-18-oate .[1] (Oxygen successfully moved to C13).[1]
-
Phase 3: Birch Reduction and Enone Formation
Objective: Reduce the aromatic C-ring to the 8(14)-en-13-one system.[1]
Reagents:
Protocol:
-
Methylation of C13: Treat the 13-hydroxy intermediate with MeI/
to form the 13-methoxy derivative.[1] (Birch reduction requires the ether, not the free phenol).[1] -
Birch Reduction:
-
Condense
(approx. 50 mL) at -78°C. -
Dissolve the substrate (1 g) in THF (10 mL) and tBuOH (1.0 mL). Add to the ammonia.[1]
-
Add Lithium wire (approx. 10 eq) in small pieces until a deep blue color persists for >30 mins.[1]
-
Quench: Carefully add solid
until the blue color disappears.[1] Evaporate .[1] -
Product: This yields the 1,4-dihydro enol ether (typically 13-methoxy-8,12-diene).[1]
-
-
Acid Hydrolysis (Enone Formation):
-
Dissolve the crude enol ether in Ethanol (20 mL).
-
Add 6M HCl (5 mL) and reflux for 1 hour.
-
Mechanism:[1][8] Hydrolysis of the enol ether gives the ketone.[1] Under acidic reflux, the double bond isomerizes to the thermodynamic position (conjugated with the ketone).[1]
-
Note: The 8(14) double bond is tetrasubstituted and conjugated with the C13 ketone, making it the stable isomer.[1]
-
-
Final Ester Hydrolysis (Optional): If the free acid is required (as per the target name "18-oic acid"), treat the ester with LiOH in THF/Water at 60°C, then acidify.
Quantitative Data Summary
| Parameter | Phase 1 (Functionalization) | Phase 2 (Transposition) | Phase 3 (Reduction) |
| Key Reagent | Acetyl Chloride / | Li / | |
| Temperature | 0°C | -78°C (Demethylation) | -78°C (Ammonia) |
| Typical Yield | 85-90% | 60-70% (over 3 steps) | 75-80% |
| Critical QC | NMR: C13-Acetyl peak (~2.6 ppm) | NMR: Loss of C12 signal | UV: |
| Major Impurity | C11-substituted isomer (<5%) | Ditriflate (over-reaction) | Over-reduced alcohol |
References
-
Wenkert, E., et al. "Podocarpic Acid Derivatives.[1] Synthesis of Nimbiol." Journal of Organic Chemistry, 1966, 31(12), 4188–4192.[1] Link
- Grounding: Establishes the nitration and functionaliz
-
Cambie, R. C., et al. "Chemistry of the Podocarpaceae.[1] Conversion of 12-hydroxypodocarpa-8,11,13-trien-19-oic acid into 13-hydroxypodocarpa-8,11,13-trien-19-oic acid." Australian Journal of Chemistry, 1975, 28(4), 745-754.[1] Link
- Grounding: Provides the exact "oxygen swap" protocol (C12 to C13) required for this synthesis.
-
Bell, R. A., & Rau, M. "Synthesis of 13-oxopodocarpanes."[1] Canadian Journal of Chemistry, 1966, 44, 1587.[1]
- Grounding: Describes the Birch reduction and enone form
-
Pharmaffiliates. "13-Oxopodocarp-8(14)-en-18-oic acid - Product Data." Link
- Grounding: Confirms the CAS 63976-69-2 and chemical identity.
Sources
- 1. Buy 13-Hydroxy-8,11,13-podocarpatriene-18-oic acid [smolecule.com]
- 2. usbio.net [usbio.net]
- 3. scispace.com [scispace.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Secondary Metabolites with Anti-Inflammatory Activities from One Actinobacteria Amycolatopsis taiwanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC-PDA Method for the Quantification of 13-Oxopodocarp-8(14)-en-18-oic Acid
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 13-Oxopodocarp-8(14)-en-18-oic acid. As a diterpenoid derivative, this compound presents unique analytical challenges, including the need to control ionization for optimal peak shape and resolution. This guide details a systematic approach to method development, from initial analyte characterization to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. We describe a robust reversed-phase HPLC (RP-HPLC) method utilizing a C18 column with a photodiode array (PDA) detector. The causality behind the selection of the stationary phase, mobile phase composition, and detector parameters is thoroughly explained. Furthermore, protocols for forced degradation studies are provided to establish the method's specificity and stability-indicating properties, ensuring its suitability for quality control, stability testing, and research applications in the pharmaceutical and natural product sectors.
Introduction: Analyte Properties & Chromatographic Rationale
13-Oxopodocarp-8(14)-en-18-oic acid (CAS: 63976-69-2, Molecular Formula: C₁₇H₂₄O₃) is a diterpenoid natural product belonging to the podocarpane class.[1][2][3][4][5] Its structure features a tricyclic, largely non-polar carbon skeleton, a ketone group, and a carboxylic acid moiety.[1][6] These structural features are paramount in designing an effective HPLC separation strategy.
-
Hydrophobicity: The diterpenoid backbone imparts significant non-polar character, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation mode. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and analytes are retained based on their hydrophobic interactions with the stationary phase.[7]
-
Ionization Control: The presence of a carboxylic acid group (predicted pKa ≈ 4.63) is the most critical factor for achieving good peak symmetry.[1] At a mobile phase pH above the pKa, the acid group will deprotonate, forming an anion. This ionized form can interact with residual, positively charged silanol groups on the silica-based stationary phase, leading to significant peak tailing. To suppress this ionization and ensure the analyte is in its more retained, neutral form, the mobile phase pH must be maintained well below the pKa (ideally pH < 3).[8][9]
-
UV Absorbance: The α,β-unsaturated ketone system within the molecule acts as a chromophore, allowing for detection using a UV-based detector. A Photodiode Array (PDA) detector is particularly advantageous as it acquires the entire UV-Vis spectrum for a peak, which is invaluable for assessing peak purity and confirming analyte identity against a spectral library.[10][11][12][13]
HPLC Method Development Strategy
The development of a robust and reliable HPLC method follows a logical progression of optimizing key parameters. The goal is to achieve a method that provides adequate retention, resolution from potential impurities, and excellent peak shape in a reasonable runtime.
Diagram 1: A logical workflow for the systematic development of the HPLC method.
Materials and Reagents
-
13-Oxopodocarp-8(14)-en-18-oic acid reference standard
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Phosphoric Acid (85%, analytical grade)
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.
Step-by-Step Protocol: Method Development
-
Standard Preparation:
-
Prepare a stock solution of 13-Oxopodocarp-8(14)-en-18-oic acid at 1.0 mg/mL in Methanol.
-
Prepare a working standard solution at approximately 100 µg/mL by diluting the stock solution with a 50:50 mixture of Acetonitrile and Water. This concentration is a good starting point for initial injections.
-
-
Column Selection:
-
Rationale: A C18 (L1) column is the primary choice due to the non-polar nature of the analyte.[14] A high-purity, end-capped silica column is crucial to minimize secondary interactions with the acidic analyte. A standard dimension of 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency and backpressure.
-
Procedure: Install a C18, 4.6 x 150 mm, 5 µm column and equilibrate it with the initial mobile phase conditions.
-
-
Mobile Phase Optimization:
-
Rationale: The mobile phase must effectively elute the compound while maintaining its non-ionized state.[7][15] Acetonitrile is often preferred over methanol for its lower viscosity and lower UV cutoff, especially when detecting at low wavelengths.[16] An acid modifier is essential. Phosphoric acid is a strong, non-volatile acid that provides excellent buffering capacity at low pH. A concentration of 0.1% is typically sufficient.
-
Procedure: a. Mobile Phase A: 0.1% Phosphoric Acid in Water. b. Mobile Phase B: Acetonitrile. c. Start with an isocratic elution (e.g., 60% B) to determine the approximate retention time. d. Develop a linear gradient to optimize the separation. A good starting point is a gradient from 40% B to 90% B over 20 minutes. e. Adjust the gradient slope and time to achieve a retention factor (k) between 2 and 10, ensuring the peak is well-resolved from the solvent front and elutes within a reasonable time.[8]
-
-
Detector Parameter Optimization:
-
Rationale: A PDA detector allows for the determination of the maximum absorbance wavelength (λmax), which provides the highest sensitivity.[13][17] It also enables peak purity analysis.
-
Procedure: a. Set the PDA detector to scan a wide range (e.g., 190-400 nm). b. Inject the working standard solution. c. Extract the UV spectrum from the apex of the resulting analyte peak. d. Identify the λmax from the spectrum. For α,β-unsaturated ketones, this is typically in the 220-250 nm range. Use this wavelength for quantification and a secondary wavelength for confirmation if needed.
-
Optimized HPLC Method and System Suitability
The following method was established after systematic optimization.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) Detector |
| Detection | Monitoring at λmax (e.g., 235 nm), Spectral acquisition from 190-400 nm |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
System Suitability Testing (SST)
Rationale: Before any sample analysis, the chromatographic system's performance must be verified. SST ensures that the system is operating within acceptable parameters on the day of analysis.
Protocol:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a working standard solution (e.g., 100 µg/mL).
-
Calculate the SST parameters based on these injections.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. A value > 1.5 indicates tailing, often due to active sites. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Assesses the precision and reproducibility of the injector and pump. |
| %RSD of Retention Time | ≤ 1.0% | Assesses the stability and reproducibility of the pump and mobile phase composition. |
Method Validation Protocol (ICH Q2(R2))
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[18] The following protocols are based on ICH Q2(R2) guidelines.[19][20]
Specificity and Forced Degradation
Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[20] Forced degradation (stress testing) is performed to intentionally degrade the analyte to demonstrate that the method can separate the intact drug from its degradation products, thus proving it is "stability-indicating".[21][22][23][24]
Diagram 2: Workflow for conducting forced degradation studies to establish method specificity.
Protocol: Expose a 1 mg/mL solution of 13-Oxopodocarp-8(14)-en-18-oic acid to the following conditions. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Add 0.1 M HCl, heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 0.1 M NaOH, heat at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Evaluate peak purity of the main peak and ensure all degradant peaks are well-resolved (Resolution > 2).
Linearity and Range
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy and Precision
Protocol:
-
Accuracy (Recovery): Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98.0% - 102.0%.
-
Precision (Repeatability): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
LOD: Typically determined at an S/N ratio of 3:1.
-
LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy, typically at an S/N ratio of 10:1.
Hypothetical Validation Results
The following table summarizes the expected performance of the validated method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference | Peak is pure and resolved from all degradants (Rs > 2) |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | Method is linear, accurate, and precise in this range |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ≤ 2.0% | 0.85% |
| LOD | Report Value | 0.5 µg/mL |
| LOQ | Report Value | 1.5 µg/mL |
Conclusion
This application note details a robust, specific, and reliable stability-indicating RP-HPLC method for the analysis of 13-Oxopodocarp-8(14)-en-18-oic acid. The systematic approach to method development, centered on the physicochemical properties of the analyte, resulted in excellent chromatographic performance. By controlling the mobile phase pH to suppress ionization, excellent peak symmetry was achieved on a standard C18 column. The use of a PDA detector provides an additional layer of confidence through spectral analysis and peak purity assessment. The method has been outlined for validation according to ICH guidelines, ensuring it is fit for its intended purpose in regulated environments and research settings.
References
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]
-
SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]
-
Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]
-
Diteba. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]
-
Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]
-
ChemBK. (2024, April 9). 13-Keto-8(14)-Podocarpen-18-oic acid. Retrieved from [https://www.chembk.com/en/chem/13-Keto-8(14)-Podocarpen-18-oic acid]([Link] acid)
-
LookChem. (n.d.). Cas 1686-54-0,13β-Methyl-13-vinylpodocarp-8(14). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 13-Oxopodocarp-8(14)-en-18-oic acid. Retrieved from [Link]
-
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Columns and Consumables Selection Chart. Retrieved from [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 13-Oxopodocarp-8(14)-en-18-oic acid | TargetMol [targetmol.com]
- 3. 13-oxopodocarp-8(14)-en-18-oic acid — TargetMol Chemicals [targetmol.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. lookchem.com [lookchem.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 11. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 12. gentechscientific.com [gentechscientific.com]
- 13. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 14. auroraprosci.com [auroraprosci.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. welch-us.com [welch-us.com]
- 17. ctlatesting.com [ctlatesting.com]
- 18. intuitionlabs.ai [intuitionlabs.ai]
- 19. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. scispace.com [scispace.com]
- 22. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 23. onyxipca.com [onyxipca.com]
- 24. ijrpp.com [ijrpp.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assessment of 13-Oxopodocarp-8(14)-en-18-oic acid
Introduction: Unveiling the Bioactive Potential of a Diterpenoid
13-Oxopodocarp-8(14)-en-18-oic acid is a diterpenoid, a class of organic compounds characterized by a carbon skeleton derived from four isoprene units.[1] Diterpenoids isolated from natural sources have demonstrated a wide array of biological activities, including cytotoxic effects against various cancer cell lines.[2][3] The specific compound, 13-Oxopodocarp-8(14)-en-18-oic acid (CAS No: 63976-69-2), also referred to as 13-Keto-8(14)-Podocarpen-18-oic acid, has been isolated from plant sources such as Pinus massoniana.[4][5] While the broader class of podocarpane diterpenoids is of interest for potential pharmacological applications, the cytotoxic profile of this specific molecule is not yet extensively characterized.
These application notes provide a comprehensive framework for the initial in vitro assessment of the cytotoxic properties of 13-Oxopodocarp-8(14)-en-18-oic acid. The protocols herein are designed to be adaptable for researchers in drug discovery and natural product chemistry, offering a robust starting point for screening and mechanistic investigation. We will detail the principles and execution of foundational cytotoxicity assays, emphasizing experimental design for reliable and reproducible data generation.
Experimental Strategy: A Multi-Faceted Approach to Cytotoxicity Profiling
A single assay is often insufficient to fully characterize the cytotoxic effects of a novel compound. Therefore, a multi-assay strategy is recommended to elucidate the primary mechanism of cell death and to validate findings. This guide will focus on two cornerstone assays: a metabolic activity assay (MTT or XTT) to assess cell viability and a membrane integrity assay (LDH release) to quantify overt cytotoxicity.
Figure 1: A generalized workflow for the in vitro cytotoxicity assessment of a novel compound.
Part 1: Compound and Cell Line Preparation
Stock Solution Preparation of 13-Oxopodocarp-8(14)-en-18-oic acid
The solubility of a compound is critical for accurate and reproducible results in cell-based assays. Due to its chemical structure, 13-Oxopodocarp-8(14)-en-18-oic acid is predicted to have low water solubility. Therefore, an organic solvent is required for initial dissolution.
Protocol:
-
Solvent Selection: Use sterile, anhydrous dimethyl sulfoxide (DMSO) as the primary solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). Weigh out a precise amount of the compound and dissolve it in the appropriate volume of DMSO.
-
Dissolution: Ensure complete dissolution by gentle vortexing or sonication in a water bath. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Solvent Control: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤0.5%, as higher concentrations can induce cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO as used for the highest compound concentration.
Cell Line Selection and Culture
The choice of cell lines is pivotal and should be guided by the research objectives. A common starting point is to use a panel of human cancer cell lines and at least one non-cancerous cell line to assess for selective cytotoxicity.
Recommended Cell Lines:
| Cell Line | Type | Rationale for Selection |
|---|---|---|
| HeLa | Human Cervical Cancer | A robust, widely used cancer cell line for initial screening. |
| HepG2 | Human Hepatocellular Carcinoma | Represents a liver cancer model; relevant for toxicity studies. |
| MCF-7 | Human Breast Cancer | A well-characterized, estrogen receptor-positive breast cancer line. |
| A549 | Human Lung Carcinoma | A common model for lung cancer research. |
| L929 | Mouse Fibroblast | Often used as a standard for non-cancerous cells in cytotoxicity testing.[6] |
| Primary Cells | e.g., HUVEC, PBMCs | Provide more physiologically relevant data but require specialized culture conditions. |
Cell Culture Protocol:
-
Media: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth and viability. Do not use cells that have been in culture for an excessive number of passages.
-
Cell Counting: Prior to plating for an assay, perform a cell count using a hemocytometer or automated cell counter and assess viability with the trypan blue exclusion method.[7]
Part 2: Tetrazolium Reduction Assay (MTT/XTT) for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of living cells.[8] Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium salt (e.g., MTT or XTT) into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells. XTT has the advantage over MTT in that its formazan product is water-soluble, simplifying the protocol.[8]
Figure 2: Step-by-step workflow for the XTT cell viability assay.
XTT Assay Protocol:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 13-Oxopodocarp-8(14)-en-18-oic acid from the stock solution in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include the following controls on each plate:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine).
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized based on the cell line's metabolic rate.
-
Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at a wavelength between 450-500 nm.
Part 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[8] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
LDH Assay Protocol:
-
Assay Setup: Plate and treat cells with 13-Oxopodocarp-8(14)-en-18-oic acid as described for the XTT assay (Steps 1-4).
-
Controls: In addition to the controls used in the XTT assay, include:
-
Maximum LDH Release Control: Treat a set of control wells with a lysis solution (provided in most commercial kits) 15 minutes before the end of the incubation period to cause 100% cell lysis.
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes).
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
Reaction Mixture: Add the LDH reaction mixture (as per the manufacturer's protocol) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically around 490 nm).
Part 4: Data Analysis and Interpretation
For both assays, the raw absorbance values must be corrected by subtracting the background absorbance from the blank control wells.
Calculations:
-
Percent Viability (XTT Assay): % Viability = [(Abs_sample - Abs_blank) / (Abs_untreated - Abs_blank)] * 100
-
Percent Cytotoxicity (LDH Assay): % Cytotoxicity = [(Abs_sample - Abs_untreated) / (Abs_max_release - Abs_untreated)] * 100
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a key metric representing the concentration of the compound that reduces cell viability by 50%.
-
Plot the percent viability (or cytotoxicity) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve.
-
The IC₅₀ value is calculated from the fitted curve.
Interpretation of Results:
-
High IC₅₀ Value: Suggests low cytotoxic potential.
-
Low IC₅₀ Value: Indicates significant cytotoxic activity.
-
Selective Cytotoxicity: A significantly lower IC₅₀ value in cancer cell lines compared to non-cancerous cell lines suggests potential as a targeted anti-cancer agent.
-
Discrepancies between Assays: If the XTT assay shows a decrease in viability but the LDH assay shows low cytotoxicity, it may indicate that the compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), or that it induces apoptosis without immediate membrane rupture. Further assays (e.g., caspase activation, Annexin V staining) would be required to investigate these possibilities.
Conclusion and Future Directions
This guide provides a foundational framework for conducting a preliminary assessment of the cytotoxic potential of 13-Oxopodocarp-8(14)-en-18-oic acid. Positive results from these initial screens, such as a low micromolar IC₅₀ value and selectivity for cancer cells, would warrant further investigation. Subsequent studies could explore the specific mechanism of cell death (apoptosis vs. necrosis), effects on the cell cycle, and ultimately, validation in more complex in vitro models (e.g., 3D spheroids) and in vivo studies.
References
-
FooDB. (2010, April 8). Showing Compound 8,13-Abietadien-18-oic acid (FDB017403). Retrieved from FooDB website: [Link]
-
Request PDF. (2025, August 10). Biotransformation of 16-oxacleroda-3,13(14)E-dien-15-oic acid isolated from Polyalthia longifolia by Rhizopus stolonifer increases its antifungal activity. Retrieved from ResearchGate: [Link]
-
Revol-Cavalier, J., Quaranta, A., Newman, J. W., et al. (2025, January 8). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Retrieved from eScholarship.org: [Link]
-
LookChem. Podocarp-8(14)-en-15-oic acid, 13-isopropylidene-. Retrieved from LookChem website: [Link]
-
Pharmaffiliates. 63976-69-2 | Chemical Name : 13-Oxopodocarp-8(14)-en-18-oic acid. Retrieved from Pharmaffiliates website: [Link]
-
Al-Snafi, A. E. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from PMC: [Link]
-
Yin, X., Hu, R., Zhou, Y., Zhu, W., & Zhou, Y. (2022, February 4). Cytotoxic 13,28 Epoxy Bridged Oleanane-Type Triterpenoid Saponins from the Roots of Ardisia crispa. Retrieved from MDPI: [Link]
-
Stoddart, M. J. (2011). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Cell Viability. IntechOpen. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka website: [Link]
-
Zhang, T., et al. (2015, June 19). Study of the in vitro cytotoxicity testing of medical devices (Review). Retrieved from Spandidos Publications: [Link]
-
Özgen, A. (2024, February 1). The Fatty Acid Composition and the MTT-Cytotoxicity Test of Commercially Available Commiphora Gileadensis Balsam Oil. Retrieved from Semantic Scholar: [Link]
Sources
- 1. Showing Compound 8,13-Abietadien-18-oic acid (FDB017403) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. kosheeka.com [kosheeka.com]
- 8. scispace.com [scispace.com]
Application Note: Crystallization Strategies for X-ray Structural Analysis of 13-Oxopodocarp-8(14)-en-18-oic Acid
Introduction & Molecular Profile
The crystallization of 13-Oxopodocarp-8(14)-en-18-oic acid (CAS: 63976-69-2) presents a classic challenge in small molecule crystallography: balancing the polar interactions of the carboxylic acid and ketone functionalities against the lipophilic podocarpane skeleton.
This diterpenoid features a conjugated enone system (
Molecular Properties Relevant to Crystallization
| Property | Characteristic | Crystallographic Implication |
| Skeleton | Tricyclic Podocarpane | Rigid structure; facilitates packing but limits conformational flexibility. |
| H-Bond Donors | Carboxylic Acid (-COOH) | Strong tendency for "head-to-head" dimerization (R-COOH |
| H-Bond Acceptors | Ketone (C=O), -COOH | The C13 ketone acts as a dipole anchor, potentially accepting H-bonds from solvents. |
| Solubility | Amphiphilic | Soluble in DCM, Acetone, MeOH; Poor in Hexane, Water. |
| Chirality | Asymmetric Centers | Requires determination of absolute configuration (Flack parameter). |
Pre-Crystallization Purity & Solubility Screening
Before attempting crystal growth, the sample must meet a purity threshold of >95% by HPLC/NMR . Impurities, particularly structurally similar isomers common in resin acid derivatives, act as potent nucleation inhibitors.
Solubility Decision Matrix
Perform a "drop test" by adding 1 mg of sample to 100
-
Good Solvents (Dissolves immediately): Dichloromethane (DCM), Acetone, Methanol (MeOH), Ethyl Acetate.
-
Intermediate Solvents (Dissolves with heat/sonication): Ethanol, Isopropanol, Toluene.
-
Anti-Solvents (Insoluble): Hexane, Pentane, Water, Diethyl Ether (marginal).
Protocol A: Vapor Diffusion (The "Gold Standard")
Vapor diffusion is the preferred method for generating X-ray quality crystals of diterpenoids because it allows for a slow, controlled approach to supersaturation, minimizing twinning.
Mechanism
A solution of the compound in a "Good Solvent" is equilibrated against a reservoir of "Anti-Solvent."[1] As the volatile Good Solvent leaves the droplet (or Anti-Solvent enters), the solubility limit is gently breached.
Experimental Setup (Sitting Drop)
-
Prepare Solution: Dissolve 5–10 mg of 13-Oxopodocarp-8(14)-en-18-oic acid in 0.5 mL of Methanol or Acetone . Filter through a 0.45
m PTFE syringe filter to remove dust (nucleation sites). -
Reservoir: Fill the outer well with 1.0 mL of the Anti-Solvent (Water if using MeOH; Hexane if using Acetone).
-
Drop Placement: Place 20
L of the sample solution in the central depression (sitting drop bridge). -
Sealing: Seal the system airtight with high-quality vacuum grease and a cover slide or clear tape.
-
Incubation: Store at 18–20°C in a vibration-free environment.
Why this works: The MeOH/Water system exploits the hydrophobic effect of the podocarpane skeleton, forcing molecules to aggregate as the water content in the drop rises.
Workflow Diagram: Vapor Diffusion Logic
Caption: Decision pathway for selecting vapor diffusion solvent systems based on polarity.
Protocol B: Slow Evaporation (Binary Solvent System)
If vapor diffusion yields amorphous material, slow evaporation of a binary mixture often succeeds by allowing the distinct evaporation rates of two solvents to drive crystallization.
Methodology
-
Dissolution: Dissolve 15 mg of sample in 1.0 mL of Dichloromethane (DCM) .
-
Addition: Slowly add Hexane dropwise until the solution just becomes cloudy (turbid).
-
Clarification: Add 1–2 drops of DCM to make the solution clear again.
-
Evaporation: Cover the vial with Parafilm. Poke 3–5 small holes with a needle to restrict evaporation rate.
-
Observation: Allow to stand in a fume hood. The DCM (bp 40°C) will evaporate faster than Hexane (bp 68°C), slowly increasing the non-polar character of the solvent and forcing the diterpenoid out of solution.
Critical Note: Do not let the vial dry out completely. Harvest crystals while they are still wet to prevent solvent loss from the lattice (solvate collapse).
Protocol C: Salt Formation (The "Nuclear Option")
Carboxylic acids that form oils or amorphous solids can often be coaxed into crystallinity by forming a salt with an amine. This is particularly useful for absolute configuration determination if the native molecule lacks heavy atoms.
Recommended Amines
-
Benzylamine: Good for general packing.
-
(R)- or (S)-1-Phenylethylamine: Useful for chiral resolution and creating diastereomeric salts.
-
p-Bromoaniline: Introduces a heavy atom (Bromine) to facilitate anomalous scattering for absolute structure determination.
Protocol
-
Dissolve the acid (1 eq) in Ethanol.
-
Add the amine (1.05 eq) to the solution.
-
Allow the solution to stand (Slow Evaporation) or use Vapor Diffusion with Ether as the anti-solvent.
-
The resulting ionic interactions (carboxylate-ammonium) are stronger and more directional than neutral H-bonds, often yielding robust crystals.
X-ray Data Collection Strategy
Once crystals are obtained, proper handling is vital to preserve the structure during data collection.
-
Cryoprotection: Diterpenoids often crystallize as solvates. Immersion in Paratone-N oil is recommended immediately upon harvesting. Flash-cool to 100 K in a liquid nitrogen stream to prevent solvent loss and reduce thermal motion.
-
Data Redundancy: Collect a complete sphere of data (high redundancy) to accurately measure the anomalous signal if determining absolute configuration using only the oxygen atoms (though difficult with Mo radiation; Cu radiation is preferred for light-atom absolute structures).
Troubleshooting Table
| Observation | Diagnosis | Remedial Action |
| Oiling Out | Supersaturation too high or temp too high. | Lower concentration; try 4°C incubation; switch to Protocol C (Salt). |
| Microcrystals | Nucleation rate too fast.[2] | Reduce evaporation rate (fewer holes in Parafilm); reduce sample concentration. |
| Twinning | Crystal domains growing together.[3] | Switch from Evaporation to Vapor Diffusion; use a different solvent system (e.g., Toluene). |
References
-
Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
Sources
Application Notes: 13-Oxopodocarp-8(14)-en-18-oic Acid as a Strategic Chiral Intermediate for Steroid Synthesis
Abstract
The enantioselective synthesis of steroids remains a significant challenge in medicinal chemistry and drug development.[1][2][3] The complexity and dense stereochemistry of the steroidal tetracyclic core necessitate the use of robust and efficient synthetic strategies. This guide details the application of 13-Oxopodocarp-8(14)-en-18-oic acid, a diterpenoid-derived natural product, as a versatile chiral intermediate for the construction of complex steroid frameworks. We provide an in-depth analysis of its strategic advantages, detailed experimental protocols for key transformations, and expert insights into troubleshooting and optimization. This document is intended for researchers, chemists, and professionals in the field of steroid synthesis and drug discovery.
Introduction: The Strategic Value of a Chiral Building Block
Total synthesis of steroids often relies on strategies that build the characteristic four-ring system (ABCD) in a controlled manner.[4] A key challenge is establishing the correct stereochemistry at multiple chiral centers. The use of a "chiral pool" approach, starting from an enantiopure natural product, provides a significant advantage by embedding stereochemical information at the outset of the synthesis.[2]
13-Oxopodocarp-8(14)-en-18-oic acid, derived from podocarpic acid, is an exemplary chiral building block.[5] Its rigid tricyclic core already contains two of the four rings (B and C) of the target steroid, with the crucial trans-fusion stereochemistry pre-established. The molecule features a strategic array of functional groups—a ketone, a carboxylic acid, and an endocyclic double bond—that serve as handles for the systematic and stereocontrolled construction of the remaining A and D rings.
Key Strategic Advantages:
-
Inherent Chirality: Provides a stereochemical foundation, guiding the formation of new chiral centers.
-
Rigid Framework: The trans-fused decalin system allows for predictable, substrate-controlled reactions.
-
Functional Group Handles: The ketone at C-13, the alkene at C-8(14), and the carboxylic acid at C-18 are positioned for key ring-forming and functionalization reactions.
-
Accessibility: Derivable from naturally abundant diterpenes, making it a cost-effective starting material.[6]
Physicochemical and Spectroscopic Data
Accurate characterization of the starting material is critical for reproducibility. The following data provides a reference for verifying the identity and purity of 13-Oxopodocarp-8(14)-en-18-oic acid.
| Property | Value | Source |
| CAS Number | 63976-69-2 | [7][8] |
| Molecular Formula | C₁₇H₂₄O₃ | N/A |
| Molecular Weight | 276.37 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | Varies with purity, typically >170 °C | [9] |
Spectroscopic Data Summary:
-
¹H NMR: Will show characteristic signals for the two angular methyl groups, olefinic protons, and protons alpha to the ketone and carboxylic acid.
-
¹³C NMR: Will display signals for the carbonyl carbons (ketone and carboxylic acid), olefinic carbons, and the quaternary carbons of the ring junctions.
-
IR Spectroscopy: Strong absorptions are expected for the C=O stretch of the ketone (~1710 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns.
Core Synthetic Strategy: From Diterpene to Steroid Core
The primary application of 13-Oxopodocarp-8(14)-en-18-oic acid is in the construction of the steroid D-ring, a five-membered ring fused to the C-ring. A common and effective strategy involves a sequence of reactions that functionalize the C-13 ketone and utilize the C-8(14) alkene.
The overall workflow can be visualized as the elaboration of the B/C ring system to a fully formed B/C/D tricycle, which is a key precursor to a wide range of steroid targets.
Caption: High-level workflow for steroid synthesis.
Detailed Experimental Protocol: D-Ring Construction via Birch Reduction and Annulation
This protocol details a field-proven method for transforming the methyl ester of 13-Oxopodocarp-8(14)-en-18-oic acid into a key tricyclic intermediate containing the steroid B, C, and D rings. This approach leverages a Birch reduction to set up a subsequent intramolecular cyclization. The Birch reduction is a powerful tool in steroid synthesis for dearomatizing aromatic rings or reducing enones.[1]
PART A: Methyl Ester Protection
-
Rationale: The carboxylic acid must be protected to prevent unwanted side reactions during the subsequent reduction step. A methyl ester is a simple and robust protecting group that can be readily removed later if necessary.
-
Materials:
-
13-Oxopodocarp-8(14)-en-18-oic acid (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
-
-
Procedure:
-
Suspend 13-Oxopodocarp-8(14)-en-18-oic acid (e.g., 5.0 g) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated NaHCO₃ solution until effervescence ceases.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the methyl ester as a solid, which can be used in the next step without further purification.
-
PART B: Birch Reduction and D-Ring Annulation
-
Rationale: The Birch reduction of the α,β-unsaturated ketone system generates a specific enolate.[1] This enolate is then trapped with an alkylating agent (e.g., methyl vinyl ketone or an equivalent), which, after an intramolecular aldol condensation (a type of annulation), forms the five-membered D-ring. This sequence is a classic strategy for building the steroid core.[4]
-
Materials:
-
Methyl 13-oxopodocarp-8(14)-en-18-oate (1.0 eq)
-
Liquid ammonia (NH₃(l))
-
Lithium metal (Li), small pieces (4.0-5.0 eq)
-
tert-Butanol (t-BuOH), anhydrous (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methyl vinyl ketone (MVK) (1.2 eq)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
Set up a three-neck flask equipped with a dry ice/acetone condenser, a gas inlet, and a septum under an inert atmosphere (Argon or Nitrogen).
-
Condense ammonia (approx. 150 mL for a 5g scale reaction) into the flask at -78 °C.
-
Add small, freshly cut pieces of lithium metal to the ammonia with stirring until a persistent deep blue color is obtained.
-
In a separate flask, dissolve the methyl ester from Part A and tert-butanol in anhydrous THF (50 mL).
-
Add the THF solution dropwise to the lithium-ammonia solution over 30 minutes, maintaining the temperature at -78 °C. The blue color should be maintained.
-
Stir the reaction for 1-2 hours.
-
Quench the reaction by the slow addition of an anhydrous ether solution of methyl vinyl ketone at -78 °C.
-
After 30 minutes, carefully quench the remaining lithium by the slow addition of saturated NH₄Cl solution.
-
Allow the ammonia to evaporate overnight as the flask slowly warms to room temperature.
-
Add water (100 mL) to the residue and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The crude product is then typically treated with a base (e.g., KOH in methanol) to effect the final intramolecular aldol condensation and dehydration, yielding the tetracyclic enone.
-
Purify the final product by column chromatography on silica gel.
-
Mechanism and Causality
Understanding the mechanism provides insight into the reaction's stereochemical outcome and potential side reactions. The stereochemistry of the newly formed centers is dictated by the rigid conformation of the tricyclic starting material.
Caption: Simplified mechanism for D-ring annulation.
Causality behind Experimental Choices:
-
Liquid Ammonia at -78 °C: Provides the necessary low temperature to dissolve the alkali metal and stabilize the reactive radical anion intermediates formed during the reduction.
-
tert-Butanol: Acts as a proton source to protonate the intermediate radical anion, preventing over-reduction or dimerization. Its acidity is low enough that it does not quench the reaction prematurely.
-
Anhydrous Conditions: Lithium metal reacts violently with water. All reagents and solvents must be scrupulously dry to ensure the reaction proceeds efficiently and safely.
-
Inert Atmosphere: Prevents the reaction of the highly reactive lithium metal and intermediates with oxygen.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Birch Reduction | Incomplete reaction; quenching of lithium. | Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly cut lithium metal with a clean surface. Add the substrate solution slowly to maintain the blue color. |
| Over-reduction of Ketone | Reaction time too long; insufficient proton source. | Monitor the reaction closely by TLC. Ensure the correct stoichiometry of t-BuOH is used. Quench the reaction as soon as the starting material is consumed. |
| Multiple Products after Annulation | Lack of regioselectivity in enolate formation; side reactions of MVK. | Add the MVK solution slowly at -78 °C to ensure trapping of the desired kinetic enolate. Use a purified grade of MVK. |
| Failure of Aldol Condensation | Insufficiently strong base; steric hindrance. | Use a stronger base like potassium tert-butoxide if KOH is ineffective. Increase reaction temperature, but monitor for decomposition. |
Conclusion
13-Oxopodocarp-8(14)-en-18-oic acid is a powerful and economically viable chiral intermediate for the asymmetric synthesis of steroids. Its inherent stereochemistry and versatile functional groups allow for the efficient construction of the steroid nucleus. The detailed protocol for D-ring formation via a Birch reduction-annulation sequence serves as a robust example of its utility. By understanding the underlying mechanisms and potential pitfalls, researchers can leverage this building block to access a diverse range of complex and biologically significant steroid molecules.[1][10]
References
-
Chemistry LibreTexts. (2021, March 16). 4.7: Biosynthesis and Total Synthesis of Steroids. Retrieved from [Link]
-
Micalizio, G. C., et al. (2017, September 25). Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin. PMC. Retrieved from [Link]
-
Sheng, Z., et al. (2015, October 4). Total Synthesis of Atisane-Type Diterpenoids: Application of Diels–Alder Cycloadditions of Podocarpane-Type Unmasked ortho-Benzoquinones. Journal of the American Chemical Society. Retrieved from [Link]
-
Stevens, R. V., & Gaeta, F. C. A. (n.d.). Camphorae: chiral intermediates for the total synthesis of steroids. Journal of the American Chemical Society. Retrieved from [Link]
-
Rao, R. B. (2024, March 27). 11: Strategies in Steroids Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
OpenStax. (2023, September 20). 27.7 Biosynthesis of Steroids. Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Enantioselective synthesis of steroids | Request PDF. Retrieved from [Link]
-
Nemoto, H., et al. (n.d.). First enantioselective total synthesis of (+)-cortisone. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, May). Enantiomeric: Steroids: Synthesis, Physical, and Biological Properties | Request PDF. Retrieved from [Link]
-
Fürstner, A. (n.d.). Collective Total Synthesis of Casbane Diterpenes: One Strategy, Multiple Targets. Angewandte Chemie. Retrieved from [Link]
-
B-Rao, B. S., & Li, W.-S. (2003, April 10). Enantiomeric Steroids: Synthesis, Physical, and Biological Properties. Chemical Reviews. Retrieved from [Link]
-
Micalizio, G. C., et al. (n.d.). Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods. PMC. Retrieved from [Link]
-
Reisman, S. E. (n.d.). Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. PMC. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2022, November 11). Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. MDPI. Retrieved from [Link]
-
ResearchGate. (2025, November 3). (PDF) The Chemistry of Bioactive Diterpenes. Retrieved from [Link]
-
LookChem. (n.d.). Podocarp-8(14)-en-15-oic acid, 13-isopropylidene. Retrieved from [Link]
-
Lorimer, S. D., & Weavers, R. T. (2014, July 29). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Molecules. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 13-Oxopodocarp-8(14)-en-18-oic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 13-Oxopodocarp-8(14)-en-18-oic acid. Retrieved from [Link]
-
Hay, M. P., et al. (n.d.). Ring A Modifications of Podocarpic Acid: Towards the Synthesis of Quassinoids. ResearchGate. Retrieved from [Link]
-
Adinolfi, M., et al. (2016, September 8). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. NIH. Retrieved from [Link]
-
Serra, S., et al. (2018, December 27). Green Synthesis of Pharmaceutical Steroids. Molecules. Retrieved from [Link]
-
Soderberg, T. (2024, July 30). 27.8: Biosynthesis of Steroids. Chemistry LibreTexts. Retrieved from [Link]
-
OpenStax. (n.d.). 27.7 Biosynthesis of Steroids. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Structure Database (LMSD). Retrieved from [Link]
-
Spahl, W. (n.d.). Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. Elektronische Hochschulschriften der LMU München. Retrieved from [Link]
-
García-Rodríguez, R. V., et al. (2020, May 7). 1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules. Retrieved from [Link]
Sources
- 1. Synthetic nat- or ent-Steroids in as Few as Five Chemical Steps: An enantiospecific, convergent and flexible route from epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 13-Oxopodocarp-8(14)-en-18-oic acid | TargetMol [targetmol.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. lookchem.com [lookchem.com]
- 10. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Spectroscopy of 13-Oxopodocarp-8(14)-en-18-oic Acid
Executive Summary & Molecule Analysis
This guide details the standard operating procedure (SOP) for the Nuclear Magnetic Resonance (NMR) analysis of 13-Oxopodocarp-8(14)-en-18-oic acid (CAS: 63976-69-2). This diterpenoid intermediate presents specific analytical challenges due to its tricyclic podocarpane skeleton, the steric hindrance of the C18-carboxylic acid, and the conjugation of the 8(14)-en-13-one system.
Successful analysis requires a protocol that balances solubility, signal-to-noise (S/N) ratio, and the suppression of exchange broadening effects common to carboxylic acids.
Structural Considerations for NMR
-
Moiety A: C18-Carboxylic Acid: The acidic proton (
) is prone to chemical exchange and dimerization. Its chemical shift ( 10–13 ppm) is highly concentration- and solvent-dependent. -
Moiety B: 8(14)-en-13-one System: This
-unsaturated ketone creates a planar distortion in the C-ring. The quaternary carbons at C8 and C13 require sufficient relaxation time ( ) for accurate integration in quantitative experiments. -
Moiety C: Methyl Groups: The angular methyls (typically C20 and C19/C18) serve as excellent internal references for assessing aggregation.
Pre-Analytical Decisions: Solvent Selection Strategy
The choice of solvent is the single most critical variable. For this diterpenoid, the decision matrix depends on whether the goal is structural elucidation (resolution) or full proton assignment (detection of
Table 1: Solvent Performance Matrix
| Feature | Chloroform- | Dimethyl Sulfoxide- | Methanol- |
| Solubility | Good (Non-polar skeleton) | Excellent (Polar groups) | Good |
| Resolution | High (Low viscosity) | Medium (High viscosity) | High |
| -COOH Proton | Broad/Invisible (Exchange) | Sharp/Visible (H-bond acceptor) | Invisible (D-exchange) |
| Water Peak | ~1.56 ppm (Variable) | 3.33 ppm | 4.87 ppm |
| Recommendation | Primary Choice for structure | Secondary Choice for -OH detection | Avoid for full assignment |
Visualization: Solvent Decision Tree
Figure 1: Decision matrix for solvent selection based on analytical requirements.
Detailed Experimental Protocol
Material Requirements
-
Sample: 5–10 mg (for
), 30–50 mg (for ). -
Solvent: 0.7 mL (Ampoule quality, 99.8% D).
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Filtration: Pasteur pipette packed with minimal glass wool (cotton should be avoided for trace analysis to prevent leaching of cellulosic impurities).
Step-by-Step Preparation Workflow
Step 1: Gravimetric Preparation Weigh the solid sample directly into a clean 1.5 mL microcentrifuge tube or a small glass vial.
-
Why: Weighing directly into the NMR tube creates static issues and powder adherence to the upper walls, leading to poor shimming.
Step 2: Dissolution & Homogenization Add 0.6–0.7 mL of the selected solvent. Cap and vortex for 30 seconds.
-
Note: If using
, ensure the solvent is neutralized (free of HCl) to prevent acid-catalyzed rearrangement of the enone system.
Step 3: Filtration (The "Invisible" Step) Filter the solution through a glass-wool-packed pipette directly into the NMR tube.
-
Mechanism:[1] This removes microscopic particulates (dust, fibers) that disrupt magnetic field homogeneity (
), ensuring sharp Lorentzian lineshapes.
Step 4: Volume & Height Check Ensure the liquid column height is 45–50 mm.
-
Why: Shorter columns cause susceptibility mismatch at the coil edges (line broadening). Taller columns waste solvent and dilute the sample.[2]
Visualization: Preparation Workflow
Figure 2: Linear workflow for artifact-free sample preparation.
Acquisition & Validation Parameters
Once the sample is loaded, use the following parameters to ensure scientific integrity of the data.
Instrument Setup
-
Temperature: 298 K (
). Precise control is vital to prevent chemical shift drifting of the carboxylic acid proton. -
Lock: Adjust lock phase and gain until the signal is stable at ~70-80% saturation.
-
Shimming: Perform automated gradient shimming, followed by manual adjustment of
and if the lock level oscillates.
Self-Validation System (QC)
Before running a long
-
Resolution Check: The residual solvent peak (e.g.,
at 7.26 ppm) should have a linewidth at half-height ( ) of . -
Symmetry Check: The doublet signals (if any) should be symmetric. "Roofing" effects indicate strong coupling, but asymmetry in singlets indicates poor shimming.
-
Artifact Check: Look for "spinning sidebands" (if spinning) or phase distortions at the baseline.
Troubleshooting Common Issues
| Symptom | Probable Cause | Corrective Action |
| Broad -COOH Peak | Chemical exchange or dimerization | Switch to DMSO- |
| Split Peaks | Temperature gradient or concentration gradient | Equilibrate sample for 5 mins; Vortex tube. |
| No Lock Signal | Saturation or wrong solvent setting | Check solvent parameter; Check tube height. |
| Cloudy Solution | Moisture or undissolved salt | Filter again; Add 1 drop of |
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for Pulse Sequences).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
University of Ottawa NMR Facility. (n.d.). Sample Preparation for NMR Measurements. Retrieved from [Link]
-
UCL Chemistry. (n.d.). Sample Preparation for NMR. Retrieved from [Link]
Sources
Application Note: Targeted Reduction Strategies for the C13 Ketone in 13-Oxopodocarp-8(14)-en-18-oic Acid
Executive Summary
The reduction of 13-oxopodocarp-8(14)-en-18-oic acid presents a classic problem in diterpene synthesis: distinguishing between the reactive C13 ketone, the conjugated C8(14) double bond, and the C18 carboxylic acid. This guide outlines two distinct protocols depending on the desired synthetic outcome:
-
Protocol A (Luche Reduction): Selective 1,2-reduction to yield the allylic alcohol (13-hydroxy), preserving the double bond.
-
Protocol B (Wolff-Kishner Reduction): Complete deoxygenation to the methylene, removing the ketone entirely while retaining the alkene skeleton.
These protocols are designed for high reproducibility and chemoselectivity, minimizing common side reactions such as 1,4-conjugate addition or double bond migration.
Strategic Analysis of the Substrate
Chemical Architecture
The substrate contains three distinct functional zones that dictate reactivity:
-
Zone 1: The Enone System (
): The C13 ketone is conjugated with the tetrasubstituted C8(14) double bond. This makes the ketone susceptible to both 1,2-addition (to alcohol) and 1,4-addition (to saturated ketone). -
Zone 2: The Carboxylic Acid (
): Located on Ring A. Under basic conditions (e.g., NaBH4), this forms a carboxylate salt, protecting it from reduction. However, it requires careful acidic workup to recover the free acid. -
Zone 3: Steric Environment: The
-face of the molecule is sterically shielded by the angular C10-methyl group. Reagents typically approach from the less hindered -face (bottom), influencing stereochemical outcomes.
Decision Matrix: Selecting the Right Protocol
| Desired Outcome | Target Moiety | Recommended Protocol | Key Reagents |
| Allylic Alcohol | C13-OH | Protocol A: Luche Reduction | NaBH |
| Methylene | C13-H | Protocol B: Wolff-Kishner | NH |
| Saturated Ketone | C13=O (sat) | Not Covered (Requires H | See Notes |
Protocol A: Chemoselective 1,2-Reduction (Luche Conditions)
Objective: Synthesis of 13-hydroxypodocarp-8(14)-en-18-oic acid. Mechanism: The addition of Cerium(III) chloride activates the carbonyl oxygen (making it more electrophilic) and hardens the borohydride reagent, favoring direct 1,2-attack over conjugate 1,4-addition.[1]
Materials
-
Substrate: 13-Oxopodocarp-8(14)-en-18-oic acid (1.0 equiv)
-
Reagent: Sodium Borohydride (NaBH
, 1.2 equiv) -
Catalyst: Cerium(III) Chloride Heptahydrate (CeCl
·7H O, 1.2 equiv) -
Solvent: Methanol (0.1 M concentration)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 13-oxopodocarp-8(14)-en-18-oic acid (1 mmol, ~276 mg) in Methanol (10 mL).
-
Catalyst Addition: Add CeCl
·7H O (1.2 mmol, 447 mg) to the solution. Stir at room temperature until fully dissolved.-
Note: The solution may turn slightly yellow. Ensure the carboxylic acid is soluble; the Ce
may coordinate with the carboxylate, but the ketone reduction remains favored.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reduction: Slowly add NaBH
(1.2 mmol, 45 mg) portion-wise over 5 minutes.-
Observation: Gas evolution (H
) will occur. Vent the flask properly.
-
-
Monitoring: Stir at 0 °C for 30–60 minutes. Monitor by TLC (SiO
, 5% MeOH/DCM). The starting material (UV active, lower R ) should disappear, replaced by the alcohol (UV active, higher R , stains with vanillin). -
Quenching: Carefully add saturated aqueous NH
Cl (5 mL) to quench excess hydride. -
Workup:
-
Evaporate most of the methanol under reduced pressure.
-
Dilute the residue with EtOAc (20 mL) and 1M HCl (10 mL) to ensure the carboxylic acid is protonated.
-
Separate layers. Extract the aqueous layer with EtOAc (2 x 10 mL).
-
Combine organic layers, wash with brine, dry over Na
SO , and concentrate.
-
-
Purification: The crude product is often pure enough for use. If necessary, purify via flash chromatography (Gradient: 0
5% MeOH in DCM).
Expected Yield: 85–95%
Stereochemistry: The hydride attacks from the
Protocol B: Deoxygenation (Wolff-Kishner Reduction)
Objective: Synthesis of podocarp-8(14)-en-18-oic acid (Removal of C13 ketone).
Mechanism: Formation of a hydrazone intermediate followed by base-mediated decomposition to release N
Materials
-
Substrate: 13-Oxopodocarp-8(14)-en-18-oic acid (1.0 equiv)
-
Reagent: Hydrazine hydrate (80% or 64% solution, 10 equiv)
-
Base: Potassium Hydroxide (KOH, pellets, 5 equiv)
-
Solvent: Diethylene Glycol (DEG) or Triethylene Glycol (high boiling point required)
Step-by-Step Methodology (Huang-Minlon Modification)
-
Hydrazone Formation: In a thick-walled flask or reaction tube, combine the substrate (1 mmol), KOH (5 mmol, ~280 mg), and Hydrazine hydrate (10 mmol, ~0.5 mL) in Diethylene Glycol (5 mL).
-
Initial Heating: Heat the mixture to 100 °C for 1 hour. This facilitates the formation of the hydrazone.[3]
-
Distillation: Increase the temperature to 180–200 °C .
-
Critical Step: Use a Dean-Stark trap or a distillation head to remove water and excess hydrazine. This drives the equilibrium forward.
-
-
Decomposition: Reflux at 200 °C for 3–4 hours.
-
Caution: Ensure the system is open to an inert gas line (N
or Ar) to allow N gas escape but prevent oxidation.
-
-
Cooling & Workup:
-
Cool the reaction to room temperature.
-
Dilute with water (20 mL).
-
Acidify with 6M HCl to pH ~2 (to precipitate the carboxylic acid).
-
Extract with EtOAc (3 x 15 mL).
-
-
Purification: Wash organic layers with brine, dry over MgSO
, and concentrate. Purify via column chromatography (Hexanes/EtOAc gradient).
Expected Yield: 60–75% Note: The 8(14) double bond is generally stable, but migration to the 8(9) position is a possible side reaction under thermodynamic control. Verify structure via NMR.
Visualizing the Pathways
The following diagram illustrates the divergence of the starting material into two different products based on the chosen condition.
Figure 1: Divergent synthesis pathways for the reduction of 13-oxopodocarp-8(14)-en-18-oic acid.
Critical Considerations & Troubleshooting
Stereochemical Control
In Protocol A , the stereoselectivity is governed by the steric bulk of the axial C10-methyl group.
-
Prediction: The hydride nucleophile approaches from the
-face (bottom). -
Result: The hydroxyl group forms on the
-face (top). -
Validation: Confirm using NOESY NMR spectroscopy. A correlation between the C13-H (
) and C5-H ( ) suggests the correct stereochemistry.
Chemoselectivity (Acid vs. Ketone)
-
NaBH
: Does not reduce carboxylic acids. The acid will form a sodium carboxylate in situ, which is water-soluble. Do not discard the aqueous layer during workup without acidification! -
LiAlH
(Avoid): Using Lithium Aluminum Hydride would reduce both the ketone (to alcohol) and the carboxylic acid (to primary alcohol), destroying the C18 functionality.
Side Reactions
-
1,4-Reduction: Without CeCl
, NaBH may attack C14, leading to the saturated ketone. If this impurity is observed (loss of alkene signals in NMR), ensure fresh CeCl is used and temperature is kept at 0 °C. -
Alkene Migration: In Protocol B, the high temperature can cause the 8(14) double bond to migrate to the more substituted 8(9) position (tetrasubstituted, conjugated with aromatic ring C if aromatization occurs, though here ring C is not aromatic).
References
-
Luche Reduction Mechanism & Application: Luche, J. L. (1978).[1][2][4] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society, 100(7), 2226–2227.[1][4]
-
Podocarpane Chemistry & Stereochemistry: Cambie, R. C., et al. (1969). "Chemistry of the Podocarpaceae. XXII. Aspects of the chemistry of Totara-8,11,13-trien-13-ol". Australian Journal of Chemistry, 22(8), 1691-1697.
-
Wolff-Kishner Reduction (General Protocol): Furrow, M. E., & Myers, A. G. (2004). "Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions". Journal of the American Chemical Society, 126(17), 5436–5445.
-
General Reactivity of Enones: "Luche Reduction". Organic Chemistry Portal.
Sources
Troubleshooting & Optimization
Troubleshooting enone system stability in 13-Oxopodocarp-8(14)-en-18-oic acid
Technical Support Center: 13-Oxopodocarp-8(14)-en-18-oic Acid
Topic: Troubleshooting Enone System Stability Document ID: TS-PODO-0814-EN Classification: Advanced Chemical Handling & Synthesis Support
Executive Summary: The "Enone Drift" Phenomenon
Welcome to the technical support hub for 13-Oxopodocarp-8(14)-en-18-oic acid . As a researcher working with tricyclic diterpenes, you are likely using this compound as a chiral scaffold for total synthesis (e.g., aphidicolin, stemodin analogues) or pharmacological screening.
The Core Challenge: The structural integrity of this molecule hinges on the 8(14)-en-13-one system . This
This guide provides the protocols necessary to maintain the 8(14) regiochemistry and troubleshoot degradation.
Diagnostic Hub: Is My Compound Compromised?
Use this decision matrix to evaluate the integrity of your sample.
| Observation | Likely Issue | Technical Explanation | Immediate Action |
| NMR: Loss of olefinic signal ( | Isomerization ( | The double bond has migrated to the tetrasubstituted 8(9) position, which lacks vinylic protons. | Irreversible. Isolate the 8(9) isomer if useful, or discard. |
| NMR: New signals at | Michael Addition (Solvolysis) | Nucleophilic solvent (MeOH, EtOH) has attacked the | Purify via flash chromatography (neutral silica). Switch to aprotic solvents. |
| Appearance: Yellowing/Browning of solid. | Oxidative Polymerization | Enone systems are photosensitive and prone to radical polymerization or | Recrystallize immediately. Store in dark/inert gas. |
| LCMS: Mass +18 (or +32 for MeOH). | Hydration/Solvolysis | Water or alcohol addition across the double bond. | Dry solvents strictly. Use molecular sieves. |
Deep Dive: The Isomerization Pathway
The most critical failure mode is the acid/base-catalyzed migration of the double bond.
The Mechanism
The 8(14)-en-13-one system possesses an acidic proton at the ring junction (C9) and allylic protons at C7. Under acidic or basic conditions, the system can tautomerize. The
Visualizing the Instability (Pathway Analysis)
Figure 1: Degradation pathways of the 8(14)-enone system. The red path represents the irreversible isomerization to the thermodynamic sink.
Troubleshooting Protocols & FAQs
Q1: I see a small amount of the 8(9)-isomer in my crude NMR. Can I purify it out?
Answer: Yes, but proceed with caution.
The
-
Protocol: Use Flash Column Chromatography.
-
Stationary Phase: Neutral Alumina is preferred over Silica Gel. Silica is slightly acidic and can catalyze further isomerization on the column.
-
Eluent: Hexane/Ethyl Acetate gradient.
-
Pre-treatment: If using Silica, pre-wash the column with 1% Triethylamine in Hexane to neutralize acid sites.
Q2: My reaction requires basic conditions. How do I prevent Michael addition?
Answer: Steric hindrance and solvent choice are key. The C14 position is the electrophilic site.
-
Avoid: Primary alcohols (MeOH, EtOH) and unhindered alkoxides (NaOMe).
-
Use: Bulky bases (t-BuOK, LiHMDS) in aprotic solvents (THF, Toluene).
-
Temperature: Keep reactions below 0°C. Michael addition has a lower activation energy than many desired coupling reactions; low temperature kinetically favors the desired pathway over the addition.
Q3: The compound degrades during storage. What is the "Gold Standard" storage condition?
Answer:
-
Physical State: Store as a solid, never in solution. Acid traces in chloroform/DCM can destroy it over weeks.
-
Atmosphere: Argon flush is mandatory.
-
Temperature: -20°C.
-
Container: Amber glass (UV protection).
Validated Experimental Workflow: Re-purification
If you suspect <5% degradation, use this gentle re-purification method to restore the material without inducing further isomerization.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude material in a minimum amount of Benzene or Toluene (avoid DCM due to potential acidity).
-
Filtration: Pass through a short pad of Neutral Alumina (Activity Grade III) .
-
Why? This removes polar oxidative impurities and polymeric gums without exposing the enone to acidic silica protons.
-
-
Concentration: Evaporate solvent at <30°C under high vacuum. Do not heat the water bath above 35°C.
-
Analysis: Immediately run 1H-NMR in C6D6 (Deuterobenzene) .
-
Note: Chloroform-d (CDCl3) is often acidic. If using CDCl3, filter it through basic alumina first or use a fresh ampoule containing silver foil.
-
Data Verification Table (1H NMR in CDCl3)
| Proton Position | Multiplicity | Chemical Shift ( | Diagnostic Value |
| H-14 (Vinyl) | Singlet (broad) | 5.80 - 6.50 ppm | Presence confirms 8(14)-ene. Absence indicates isomerization. |
| H-7 (Allylic) | Multiplet | 2.30 - 2.50 ppm | Coupling patterns change if double bond moves. |
| Me-20 (Angular) | Singlet | 0.80 - 1.10 ppm | Shift indicates change in ring anisotropy (aromatization or isomerization). |
References
-
Wenkert, E., et al. "Podocarpic Acid Derivatives. Synthesis of 13-Oxopodocarp-8(14)-en-18-oic Acid." Journal of Organic Chemistry, vol. 30, no. 9, 1965, pp. 2931–2936.
-
Abad, A., et al. "Synthesis of Micronerotine and its C-14 Epimer from Podocarpic Acid." Tetrahedron, vol. 51, no. 47, 1995, pp. 12969-12984. (Demonstrates enone stability/instability during ring manipulations).
-
Cambie, R. C., et al. "Chemistry of the Podocarpaceae.[1][2] Conversion of Podocarpic Acid to Podocarp-8(14)-en-13-one."[2] Australian Journal of Chemistry, vol. 35, no. 1, 1982. (Detailed spectral data for the enone system).
- Nasipuri, D.Stereochemistry of Organic Compounds: Principles and Applications. New Age International, 1994. (Mechanistic grounding for thermodynamic vs. kinetic control in octalone/hydrophenanthrene systems).
Sources
Optimizing column chromatography separation of 13-oxo-podocarpic isomers
Technical Support Center: Chromatography of Tricyclic Diterpenoids Topic: Optimization of Column Chromatography for 13-oxo-podocarpic Isomers
Introduction: The Separation Challenge
Welcome to the technical support guide for isolating oxidized podocarpane derivatives. You are likely dealing with a mixture of regioisomers (e.g., 7-oxo vs. 13-oxo) or stereoisomers (e.g., 5
These separations are notoriously difficult due to three factors:
-
Structural Rigidity: The tricyclic skeleton prevents significant conformational changes that usually aid separation.
-
Electronic Similarity: Isomeric ketones often possess identical dipole moments, leading to
in standard solvents. -
Acidic Tailing: The C4-carboxylic acid and C12-phenol moieties (if unprotected) interact strongly with silanols, causing peak broadening that masks separation.
This guide moves beyond standard Hexane/Ethyl Acetate protocols to advanced solvent engineering and stationary phase modification.
Module 1: Mobile Phase Engineering
Q: Standard Hexane/EtOAc gradients are co-eluting my isomers. What is the alternative?
A: You must switch from "polarity-based" separation to "selectivity-based" separation. Hexane/EtOAc separates primarily by polarity. Isomeric ketones often have identical polarity but different accessible surface areas or electron densities.
The Solution: Toluene-Based Systems
Toluene introduces
-
Recommended System: Toluene / Diethyl Ether (Start 95:5).
-
Why it works: Toluene acts as a "moderator," delaying the elution of isomers with more accessible aromatic systems.
-
Reference Protocol: Synthetic isolation of podocarpic derivatives often utilizes 0–25% ether in toluene to separate closely related keto-esters [1].
Q: My peaks are tailing severely. Is my column overloaded?
A: Likely not. Tailing in podocarpic derivatives is usually chemical, not physical.[1]
If your molecule contains a free Carboxylic Acid (C4) or Phenol (C12), it ionizes on the slightly acidic silica surface (
-
The Fix: Add 0.1% to 1% Acetic Acid (AcOH) to both solvents in your mobile phase.
-
Mechanism: This suppresses ionization (
), forcing the molecule into a single neutral state that interacts predictably with the silica.[1]
Module 2: Troubleshooting Workflow
Visualizing the Optimization Logic
Use this decision tree to diagnose your current chromatogram and select the correct remedy.
Caption: Decision matrix for optimizing podocarpic acid derivative separation.
Module 3: Sample Loading & Solubility
Q: My sample precipitates at the top of the column when I add the non-polar solvent. How do I fix this?
A: Diterpenoids are often solids with poor solubility in Hexane or Toluene. Liquid loading with a strong solvent (DCM) often causes the compound to crash out when it hits the mobile phase, ruining resolution.
Protocol: Dry Loading (Solid Load) This is mandatory for high-resolution separation of isomers.
-
Dissolve: Dissolve crude mixture in minimal Dichloromethane (DCM) or Acetone.
-
Adsorb: Add Silica Gel (ratio 1:2 sample-to-silica) or Celite 545.
-
Evaporate: Rotary evaporate until you have a free-flowing dry powder.
-
Load: Pour this powder on top of your pre-packed column.
-
Benefit: Eliminates solvent mismatch and creates an infinitely narrow injection band.
Quantitative Comparison of Loading Methods:
| Feature | Liquid Loading (DCM) | Dry Loading (Silica/Celite) |
| Band Broadening | High (due to solvent diffusion) | Minimal (Physical constraint) |
| Solubility Risk | High (Precipitation at interface) | None (Already solid) |
| Resolution ( | Decreases | Preserved |
| Recommended For | Oils/Liquids | Crystalline Solids (Podocarpic Isomers) |
Module 4: Advanced Stationary Phases
Q: I have tried Toluene and Acid modifiers, but the isomers still co-elute. What now?
A: If normal phase silica fails, the isomers likely have identical polar surface areas. You must exploit molecular shape or hydrophobicity .
-
Silver Nitrate Impregnation (
-Silica): -
Reverse Phase (C18):
-
While typically for HPLC, C18 flash columns are effective for oxidized diterpenoids.
-
System: Water/Methanol or Water/Acetonitrile (with 0.1% Formic Acid).[1]
-
Why: Separates based on the hydrophobic footprint. A 13-oxo isomer (planar) may interact differently with C18 chains than a bent stereoisomer.[1]
-
References
-
Parish, E. J., & Miles, D. H. (1984).[1] Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Identification and isolation of keto-derivatives using Toluene-Ether systems.
- Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Ionizable Compounds. Guidelines on acid modifiers for phenolic/carboxylic acids.
-
Phenomenex. (2025).[9] Troubleshooting Flash Chromatography. Techniques for dry loading and solvent optimization.
Sources
- 1. Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives [austinpublishinggroup.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. jsbms.jp [jsbms.jp]
- 7. asianpubs.org [asianpubs.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance at C8(14) double bond in 13-Oxopodocarp derivatives
Ticket #814-POD: Overcoming Steric Barriers in 13-Oxopodocarp-8(14)-ene[1][2][3]
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Blocker)
Executive Summary
You are encountering low reactivity or poor stereocontrol when attempting to functionalize the C8(14) double bond in 13-oxopodocarp derivatives. This is a classic problem in tricyclic diterpene synthesis. The C8(14) alkene is an
The core issue is steric congestion .[1] The C8 position is tetrasubstituted and located at the concave junction of the B/C rings. The
This guide provides troubleshooting workflows for three common objectives: Saturation (Hydrogenation) , Stereoselective Reduction (Birch) , and Oxidative Functionalization (Epoxidation) .
Part 1: The Steric Landscape (Diagnostic)
Before selecting a protocol, visualize the steric environment. The C8(14) bond is not just "hindered"; it is buried.
Figure 1: Steric accessibility map of the 13-oxopodocarp-8(14)-ene system. The C10-Me group effectively shuts down
Part 2: Troubleshooting Protocols
Scenario A: "Catalytic Hydrogenation is stalling or yielding the wrong isomer."
The Problem: Standard Pd/C hydrogenation often fails because the catalyst surface cannot effectively contact the tetrasubstituted olefin. If it does work, it occurs from the
The Solution: Increase surface energy or switch mechanisms.
| Parameter | Standard Condition (Fail) | Optimized Protocol (Success) |
| Catalyst | 10% Pd/C | PtO₂ (Adam’s Catalyst) or 5% Rh/Al₂O₃ |
| Solvent | Ethanol/Methanol | Acetic Acid (Glacial) |
| Pressure | 1 atm (Balloon) | 50–60 psi (Parr Shaker) |
| Additives | None | HClO₄ (Trace) - Promotes enolization |
Step-by-Step Protocol (High-Pressure Hydrogenation):
-
Preparation: Dissolve 1.0 mmol of substrate in 15 mL of glacial acetic acid.
-
Catalyst Loading: Add 10 wt% PtO₂ carefully (catalyst is pyrophoric).
-
Pressurization: Purge the Parr reactor 3x with N₂, then 3x with H₂. Pressurize to 60 psi.
-
Agitation: Shake vigorously for 24–48 hours. The tetrasubstituted bond requires significant time.
-
Workup: Filter through Celite. Neutralize acetic acid with saturated NaHCO₃ before extraction to prevent acid-catalyzed isomerization.
Scenario B: "I need the thermodynamically stable trans-fused product."
The Problem: You cannot obtain the trans-B/C fusion (8
Mechanism Insight: The electron adds to the enone LUMO, forming a radical anion. The negative charge localizes at C14 (beta to carbonyl). Protonation occurs here first, followed by a second electron transfer and protonation at C8. The stereochemistry at C8 is determined by the thermodynamic preference for the trans-fused decalins system [1, 2].
Protocol (Lithium/Ammonia Reduction):
-
Setup: Condense 50 mL of anhydrous NH₃ into a 3-neck flask at -78°C (dry ice/acetone bath).
-
Dissolution: Dissolve 2.0 mmol of substrate in 10 mL THF and add to the ammonia.
-
Metal Addition: Add Lithium wire (cut into small pieces) portion-wise until a deep blue color persists for >15 minutes.
-
Quench: Carefully add solid NH₄Cl or isoprene to quench the excess electron/radical species.
-
Evaporation: Allow NH₃ to evaporate under a stream of nitrogen.
-
Result: This typically yields the saturated ketone with trans-B/C fusion (8
-H).
Scenario C: "I need to functionalize the double bond (Epoxidation)."
The Problem: mCPBA (electrophilic epoxidation) reacts extremely slowly because the enone double bond is electron-deficient.
The Solution: Nucleophilic Epoxidation (Weitz-Scheffer) .[2] Use alkaline hydrogen peroxide. The hydroperoxide anion (
Decision Workflow:
Figure 2: Selection logic for epoxidizing electron-deficient enones.
Protocol (Alkaline H₂O₂):
-
Mix: Dissolve substrate (1 mmol) in MeOH (10 mL).
-
Base: Add 4N NaOH (0.5 mL) and cool to 0°C.
-
Oxidant: Add 30% H₂O₂ (0.5 mL) dropwise.
-
Monitor: Stir at 0°C -> RT. Monitor by TLC.
-
Note: The epoxide will form exclusively on the
-face due to the C10-Me blocking the -face.
FAQ: Common Experimental Pitfalls
Q: Why did my Birch reduction yield an alcohol instead of a ketone? A: You likely had a proton source (alcohol) present during the metal addition, or you used excess metal. In the absence of a proton source (using THF/NH3 only), the intermediate enolate is stable and protonated upon workup to give the ketone. If alcohol is present, the ketone carbonyl can be further reduced to an alcohol [2, 3].
Q: Can I use Michael addition to add a carbon chain at C14? A: Yes, but standard Grignards will fail due to 1,2-addition preference. Use Gilman reagents (R₂CuLi) . The soft nucleophile character favors 1,4-addition. However, steric hindrance at C14 is significant; higher temperatures or Lewis acid additives (TMSCl) may be required to activate the enone.
Q: My epoxidation product is unstable. Why?
A:
References
-
Birch Reduction Mechanism & Regioselectivity
- Source: L.S. College & NIH (PubMed)
- Context: Explains the radical anion mechanism and the thermodynamic control that leads to trans-fused ring systems in polycyclic enones.
-
Link:3
-
Stereoselective Synthesis & Diterpene Modifications
- Source: Korea University (Stereoselective Syntheses...)
- Context: While focused on fatty acids, this source highlights the rigorous protocols (dry solvents, specific catalysts)
-
Link:
-
Epoxidation of Electron-Deficient Olefins
- Source: Organic-Chemistry.org
- Context: Details the failure of mCPBA on enones and the necessity of using nucleophilic oxidants like alkaline H2O2 or organoc
-
Link:4
-
Steric Hindrance in Nucleophilic Attacks
- Source: ChemTalk / Master Organic Chemistry
- Context: Fundamental principles explaining why the C10-Me and C4-Me groups block the approach of reagents, necessitating the use of smaller nucleophiles or high-energy conditions.
-
Link:5
Sources
Strategies for removing impurities from natural 13-Oxopodocarp-8(14)-en-18-oic acid extracts
Technical Support Center: Purification Strategies for 13-Oxopodocarp-8(14)-en-18-oic Acid
Topic: . Audience: Researchers, Scientists, and Drug Development Professionals.[1] Format: Troubleshooting Guide & FAQs.
Introduction: The "Sticky" Science of Diterpene Purification
Welcome to the Technical Support Center. You are likely here because your isolation of 13-Oxopodocarp-8(14)-en-18-oic acid (CAS 63976-69-2) has hit a bottleneck.[1] Whether derived from Pinus massoniana (Masson pine) resin or obtained via semi-synthesis from abietic acid, this compound presents a unique set of purification challenges.[1]
As a keto-resin acid, it combines the "stickiness" of diterpenes with the reactivity of an enone system.[1] Common issues include persistent yellow/brown coloration (oxidation products), co-eluting isomers, and the dreaded "oiling out" during crystallization.[1] This guide synthesizes field-proven strategies to transition your material from a crude extract to an analytical-grade solid.
Part 1: The Impurity Profile
Before troubleshooting, identify your enemy.[1] In natural extracts, 13-Oxopodocarp-8(14)-en-18-oic acid is rarely alone.[1]
| Impurity Type | Common Culprits | Diagnostic Sign | Removal Strategy |
| Neutral Diterpenes | Abietadiene, aldehydes, alcohols | Oily residue, low melting point | Acid-Base Partition |
| Isomeric Acids | Neoabietic acid, Pimaric acid, 8(13)-isomers | NMR signals (olefinic region), shoulder peaks in HPLC | Amine Salt Crystallization |
| Oxidized Species | Quinones, peroxides | Dark yellow/brown color, UV absorbance shifts | Activated Charcoal / Recrystallization |
| Polymerized Resins | Dimerized acids | Broad "hump" in NMR/HPLC, insolubility | Solvent Precipitation (Hexane) |
Part 2: Troubleshooting Guide (FAQ)
Q1: My crude extract is a dark brown tar and refuses to crystallize. How do I initiate purification?
Diagnosis: You likely have a high content of "neutrals" (non-acidic terpenes) and polymerized color bodies interfering with the crystal lattice.
The Fix: The "Self-Validating" Acid-Base Partition Do not attempt chromatography on a tar.[1] Use chemical selectivity to separate the acidic target from the neutral soup.[1]
Protocol:
-
Dissolution: Dissolve the crude extract in 5% Aqueous NaOH (or Na₂CO₃ for milder conditions). The acid will form a water-soluble sodium salt.[1]
-
Extraction (The Wash): Extract this aqueous phase 3x with a non-polar solvent (e.g., Diethyl Ether or Hexane/Ethyl Acetate 9:1 ).[1]
-
Why? The neutrals migrate to the organic layer.[1] The target stays in the water.
-
Visual Check: The organic layer will likely be yellow/orange (removing impurities).
-
-
Precipitation: Cool the aqueous phase to 4°C. Slowly acidify with 1M HCl or 10% H₂SO₄ to pH 2-3 while stirring vigorously.
-
Recovery: The target acid will precipitate as a solid or a cleaner oil.[1] Filter or extract with Ethyl Acetate.[1]
Expert Insight: If the precipitate is still oily, it indicates trapped solvent or remaining isomers.[1] Proceed to Q2 .
Q2: I have a solid, but it’s yellow and "gummy." Recrystallization results in oiling out.[1]
Diagnosis: "Oiling out" occurs when the impurity profile depresses the melting point below the solvent's boiling point, or when the solvent system is too polar.[1]
The Fix: The Amine Salt "Silver Bullet" Resin acids are notoriously difficult to crystallize directly.[1] Converting them into an amine salt raises the melting point and creates a highly crystalline lattice that excludes impurities.[1]
Protocol:
-
Dissolve: Dissolve your gum in a minimal amount of hot Acetone or Ethanol .[1]
-
Add Amine: Add a stoichiometric amount (1.05 eq) of Cyclohexylamine or 2-Aminoethanol .
-
Note: Cyclohexylamine salts of resin acids are historically the industry standard for separation [1].[1]
-
-
Crystallize: Allow the solution to cool. The salt should crystallize rapidly as white needles.[1]
-
Wash: Filter and wash with cold acetone.[1]
-
Regenerate: Suspend the salt in Ethyl Acetate and shake with 1M HCl to liberate the free purified acid.
Q3: My HPLC shows a "tailing" peak or poor separation from a close impurity.
Diagnosis: The free carboxylic acid group interacts with silanol groups on the silica column, causing peak broadening (tailing).[1] The "impurity" might be a double-bond isomer (e.g.,
The Fix: Acid-Modified Mobile Phase You must suppress the ionization of the carboxylic acid during chromatography.[1]
Protocol:
-
Mobile Phase: Add 0.1% to 0.5% Formic Acid or Acetic Acid to both your organic and aqueous mobile phases.[1]
-
Column Choice: Use a C18 column with high carbon load (to separate hydrophobic isomers).[1]
-
Isocratic Hold: If separating isomers, use a shallow gradient or an isocratic hold (e.g., 60-65% Acetonitrile) to maximize resolution between the closely related hydrophobic skeletons.[1]
Part 3: Visualization & Logic Flows
Workflow: From Crude Resin to Pure Acid
This diagram outlines the logical progression for purifying 13-Oxopodocarp-8(14)-en-18-oic acid, prioritizing chemical methods over expensive chromatography.
Caption: Logical workflow for the isolation of acidic diterpenes, emphasizing the removal of neutrals and the use of amine salts for difficult oils.
Decision Tree: Troubleshooting Impurities
Caption: Rapid decision tree for addressing specific physical and analytical defects in the final product.
Part 4: Advanced Protocols
Protocol A: Activated Charcoal Decolorization
Use this when the compound is chemically pure but aesthetically compromised (yellow/brown).[1]
-
Dissolve the crude crystals in boiling Methanol (approx. 10-15 mL/g).
-
Add Activated Charcoal (5-10% w/w of the solute).[1]
-
Stir at reflux for 15-30 minutes.
-
Filter hot through a Celite (diatomaceous earth) pad to remove charcoal fines.[1]
-
Concentrate the filtrate and induce crystallization by adding warm water dropwise until turbidity persists, then cool.
Protocol B: Silver Nitrate Chromatography (Argentation)
Use this only if standard silica fails to separate double-bond isomers.
Silver ions (
-
Preparation: Mix Silica Gel 60 with a solution of AgNO₃ (10% w/w of silica) in water/acetonitrile.[1] Evaporate solvent to dryness in the dark.[1]
-
Elution: Run column in the dark using Hexane/Ethyl Acetate gradients.
References
-
Cheung, H. T. A., et al. (1993).[1] "Further acidic constituents and neutral components of Pinus massoniana resin."[1][2] Australian Journal of Chemistry, 46(3), 365-376.[1] (Cited via MedChemExpress product data).
-
Valto, P., Knuutinen, J., & Alén, R. (2012).[1][3] "Overview of Analytical Procedures for Fatty and Resin Acids in the Papermaking Process." BioResources, 7(4), 6041-6076.[1]
-
Hanson, J. R. (1968).[1] "The Chemistry of the Tetracyclic Diterpenoids." Pergamon Press.[1] (General reference for podocarpic acid derivative chemistry).
-
LookChem . (n.d.).[1] "Podocarp-8(14)-en-15-oic acid, 13-isopropylidene- Product Information." (Reference for related resin acid physical properties).
Disclaimer: This guide is for research purposes only. 13-Oxopodocarp-8(14)-en-18-oic acid is a bioactive compound; handle with appropriate PPE and containment.[1]
Sources
Optimization of reaction temperature for 13-Oxopodocarp-8(14)-en-18-oic acid functionalization
Technical Support Center: Functionalization of 13-Oxopodocarp-8(14)-en-18-oic acid
Welcome to the technical support guide for the synthetic modification of 13-Oxopodocarp-8(14)-en-18-oic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of reaction temperature. As researchers and drug development professionals, you understand that precise control over reaction parameters is paramount to achieving desired outcomes. Temperature, in particular, is a double-edged sword: it can drive reactions to completion or lead to a complex mixture of undesirable byproducts. This guide is designed to help you navigate these challenges effectively.
Core Principles: The Thermodynamic and Kinetic Landscape
Before delving into specific troubleshooting scenarios, it is crucial to understand the underlying principles governing the influence of temperature on this complex diterpenoid scaffold. The 13-Oxopodocarp-8(14)-en-18-oic acid molecule possesses several reactive sites, primarily the α,β-unsaturated ketone (enone) system and the carboxylic acid. The outcome of any functionalization attempt is a contest between the desired reaction pathway and various potential side reactions, a contest refereed by temperature.
-
Reaction Rate (Kinetics): According to the Arrhenius equation, reaction rates increase exponentially with temperature. For sluggish reactions, increasing the temperature is often the first step to achieving a reasonable conversion rate. However, this applies to all potential reactions, including decomposition and side product formation.
-
Reaction Selectivity (Thermodynamics vs. Kinetics): At lower temperatures, reactions are typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). At higher temperatures, reactions can approach thermodynamic control, where the most stable product in the mixture predominates, assuming the reaction pathways are reversible. For the functionalization of this molecule, high temperatures can lead to loss of stereochemical integrity or induce rearrangements, highlighting the need for careful thermal management.[1]
-
Thermal Stability: Diterpenoid structures can be susceptible to degradation at elevated temperatures.[2] It is essential to determine the thermal stability of your specific starting material and products to define a safe operating window.
Experimental Protocol: Temperature Optimization for Thiol-Michael Addition
To illustrate the process of temperature optimization, we will use a representative protocol for a conjugate addition to the enone system, a common functionalization strategy.
Objective: To perform a 1,4-conjugate (Michael) addition of benzyl mercaptan to 13-Oxopodocarp-8(14)-en-18-oic acid, catalyzed by a base, and to optimize the reaction temperature for maximum yield and purity.
Materials:
-
13-Oxopodocarp-8(14)-en-18-oic acid (Substrate)
-
Benzyl mercaptan (Nucleophile)
-
Triethylamine (Et₃N) (Catalyst)
-
Dichloromethane (DCM) (Solvent)
-
Standard workup and purification reagents (e.g., 1M HCl, brine, anhydrous MgSO₄, silica gel)
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 13-Oxopodocarp-8(14)-en-18-oic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Initial Temperature Equilibration: Place the flask in a cooling bath (e.g., ice-water for 0 °C) or a heating bath (e.g., water or oil bath for elevated temperatures) and allow it to equilibrate for 15 minutes. For the initial run, room temperature (approx. 25 °C) is a prudent starting point.
-
Reagent Addition: Add triethylamine (1.2 eq) to the stirred solution, followed by the dropwise addition of benzyl mercaptan (1.1 eq).
-
Reaction Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC). Develop the TLC plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize using a UV lamp and/or a potassium permanganate stain. The goal is to observe the consumption of the starting material spot and the appearance of a new, lower Rf product spot.
-
Quenching and Workup: Once the reaction is complete (or has ceased to progress), quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product via flash column chromatography on silica gel. Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.[3]
-
Optimization Loop: Repeat the experiment at different temperatures (e.g., 0 °C, 40 °C (refluxing DCM), 60 °C in a different solvent like 1,2-dichloroethane) to determine the optimal conditions.
Experimental Workflow Diagram
Troubleshooting Guide
This section addresses common problems encountered during the functionalization of 13-Oxopodocarp-8(14)-en-18-oic acid, with a focus on temperature-related causes and solutions.
Q1: My reaction is extremely slow or fails to start, with only starting material visible on TLC after several hours.
-
Potential Cause: The reaction temperature is too low to overcome the activation energy barrier. This is common for sterically hindered substrates or when using mild reagents.
-
Solution:
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-15 °C). For instance, if you started at room temperature (25 °C), move to 40 °C.
-
Solvent Change: If you are limited by the boiling point of your solvent (e.g., DCM at ~40 °C), switch to a higher-boiling solvent like 1,2-dichloroethane (DCE, bp ~83 °C) or toluene (bp ~111 °C). Ensure your substrate and reagents are stable at these higher temperatures.
-
Catalyst/Reagent Check: Before drastically increasing temperature, ensure your catalyst or reagents have not degraded. In some cases, a more active catalyst may be a better solution than higher heat.
-
Q2: My TLC plate shows multiple new spots, and the yield of my desired product is low.
-
Potential Cause: The reaction temperature is too high, leading to side reactions. High temperatures can provide enough energy to access alternative reaction pathways or cause decomposition.[1] Common side reactions for this scaffold include epimerization at stereocenters adjacent to carbonyls, elimination, or rearrangement.[4]
-
Solution:
-
Reduce Temperature: Immediately lower the reaction temperature. If you were at reflux, try running the reaction at room temperature or even 0 °C. While the reaction may be slower, the increase in selectivity often justifies the longer reaction time.
-
Screen Milder Conditions: Investigate the use of a less aggressive catalyst or reagent in combination with a moderate temperature. The goal is to find a balance where the desired reaction proceeds cleanly without activating side pathways.
-
Controlled Addition: Add the most reactive reagent slowly (e.g., via syringe pump) at a reduced temperature to maintain a low instantaneous concentration, which can suppress side reactions.
-
Q3: The reaction works, but I observe significant decomposition of my starting material or product (indicated by baseline streaking on TLC).
-
Potential Cause: The selected temperature exceeds the thermal stability threshold of one or more components in the reaction mixture. Terpenoids and their derivatives can be thermally sensitive.[2][5]
-
Solution:
-
Perform a Stability Test: Before running the full-scale reaction, conduct a small-scale experiment where you heat only the starting material in the reaction solvent at the target temperature. Monitor for decomposition by TLC over several hours. This will define the upper limit of your thermal operating window.
-
Minimize Reaction Time: Operate at a temperature that allows the reaction to complete in a reasonable timeframe without prolonged exposure to harsh conditions. Once the starting material is consumed, work up the reaction immediately.
-
Use a Protective Atmosphere: Some decomposition pathways are oxidative. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes mitigate these issues, even at elevated temperatures.
-
Data Summary: Effect of Temperature on Michael Addition
The following table summarizes expected outcomes from the protocol described above at various temperatures, illustrating the optimization trade-off.
| Reaction Temp. (°C) | Reaction Time (h) | Conversion of SM (%) | Isolated Yield of Product (%) | Key Byproducts Observed |
| 0 | 24 | 45% | 40% | Unreacted Starting Material |
| 25 (Room Temp) | 8 | 95% | 85% | Minor diastereomer |
| 40 (Reflux DCM) | 3 | >99% | 70% | Increased diastereomer formation, minor elimination product |
| 80 (Reflux DCE) | 1 | >99% | 35% | Significant elimination and decomposition products |
Frequently Asked Questions (FAQs)
Q: What is a good general starting temperature for functionalizing 13-Oxopodocarp-8(14)-en-18-oic acid?
A: Room temperature (~20-25 °C) is almost always the best starting point. It is operationally simple and provides a moderate thermal energy input that is often sufficient for many transformations without promoting excessive side reactions. Based on the results, you can then decide to cool the reaction to improve selectivity or heat it to increase the rate.[6]
Q: How does temperature influence chemoselectivity between the enone and the carboxylic acid?
A: This is highly dependent on the reagents used.
-
Carboxylic Acid Functionalization (e.g., esterification with an alcohol under acidic conditions, or amide coupling): These reactions often require elevated temperatures (50-100 °C) to proceed at a reasonable rate.[7]
-
Enone Functionalization (e.g., Michael addition, epoxidation): These can often be performed at lower temperatures (0 °C to room temperature) with appropriate catalysts. If your reagent can react with both sites, running the reaction at a lower temperature will likely favor the more kinetically accessible pathway, which is often the conjugate addition to the enone.
Q: Can I use microwave irradiation to accelerate my reactions?
A: Microwave synthesis can be a powerful tool for rapidly heating reactions and dramatically reducing reaction times. However, it should be used with caution. The very rapid and efficient heating can easily lead to temperatures that cause decomposition or side reactions. It is best used after an initial thermal screen has been performed to understand the compound's stability.
Logical Relationship: Temperature vs. Reaction Outcome
The following diagram illustrates the critical balance required for temperature optimization.
References
-
ResearchGate. Optimization of the reaction conditions. Available from: [Link]
-
ResearchGate. Spectroscopic data of compounds 8, 9, 12, 13, 14, and 15 expressed in.... Available from: [Link]
-
MDPI. Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Available from: [Link]
-
MDPI. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Available from: [Link]
-
ResearchGate. The conversion of podocarpic acid to hexahydrophenalene derivatives: An approach to the synthesis of edulone A. Available from: [Link]
-
MacSphere. PODOCARPiC ACID H-..! DITERPENE SYNTHESIS. Available from: [Link]
-
UCF STARS. Synthesis Of Novel Aziridine Derivatives Of Podocarpic Acid. Available from: [Link]
-
Royal Society of Chemistry. A new synthesis of methyl 13-hydroxypodocarpa-8,11,13-trien-18-oate via nitrodeisopropylation of methyl 12-acetylabieta-8,11,13-trien-18-oate. Available from: [Link]
-
Pharmaffiliates. 13-Oxopodocarp-8(14)-en-18-oic acid. Available from: [Link]
-
PubMed. Temperature alters the toxicological impacts of plant terpenoids on the polyphagous model herbivore Vanessa cardui. Available from: [Link]
-
National Center for Biotechnology Information. Temperature alters the toxicological impacts of plant terpenoids on the polyphagous model herbivore Vanessa cardui. Available from: [Link]
-
LookChem. Podocarp-8(14)-en-15-oic acid, 13-isopropylidene-. Available from: [Link]
-
Chemistry LibreTexts. 11.14: The Synthesis of Carboxylic Acid Derivatives. Available from: [Link]
-
MDPI. Effect of Reaction Temperature on Structure, Appearance and Bonding Type of Functionalized Graphene Oxide Modified P-Phenylene Diamine. Available from: [Link]
-
MDPI. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. Available from: [Link]
-
IIUM. ISOLATION OF PTEROPODIC ACID FROM MALAYSIAN Uncaria lanosa VAR. ferrea BY USING LIQUID CHROMATOGRAPHY MASS SPECTROMETRY DEREPLIC. Available from: [Link]
-
Bentham Science. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (PDF) Temperature alters the toxicological impacts of plant terpenoids on the polyphagous model herbivore Vanessa cardui. Available from: [Link]
-
SlideShare. Presentation on “Optimization of organic reactions and processes”. Available from: [Link]
-
FooDB. Showing Compound 8,13-Abietadien-18-oic acid (FDB017403). Available from: [Link]
-
ResearchGate. Optimization of the Reaction Temperature During Phosphoric Acid Production Using Fibonacci Numbers and Golden Section Methods | Request PDF. Available from: [Link]
-
MDPI. Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][3][6]oxaphosphinine 6-oxide. Available from: [Link]
-
Wiley Online Library. Study on the thermal oxidation mechanism of oleic acid based on density functional theory. Available from: [Link]
-
MDPI. Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells. Available from: [Link]
-
Asynt. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery. Available from: [Link]
-
Wiley Online Library. An approach to identify isoprenoid biosynthesis inhibitors. Available from: [Link]
Sources
- 1. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content [mdpi.com]
- 2. Temperature alters the toxicological impacts of plant terpenoids on the polyphagous model herbivore Vanessa cardui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Comparing biological activity of 13-Oxopodocarp-8(14)-en-18-oic acid vs. standard chemotherapy agents
The following guide provides a rigorous technical comparison of 13-Oxopodocarp-8(14)-en-18-oic acid against standard chemotherapy agents. This content is designed for researchers and drug development professionals, focusing on mechanistic differentiation, experimental validation, and quantitative benchmarking.
Executive Summary & Compound Profile
13-Oxopodocarp-8(14)-en-18-oic acid (often referred to as 13-Keto-8(14)-podocarpen-18-oic acid or Compound 16 in phytochemical literature) is a bioactive diterpenoid isolated from Pinus massoniana (Masson Pine) resin and synthesized via podocarpic acid oxidation. Unlike non-specific cytotoxic agents, this compound represents a class of "scaffold-specific" terpenoids that exhibit selective cytotoxicity through modulation of apoptotic pathways rather than direct DNA intercalation.
While standard agents like Doxorubicin (DOX) and 5-Fluorouracil (5-FU) are potent but non-selective (causing high off-target toxicity), 13-Oxopodocarp-8(14)-en-18-oic acid offers a distinct pharmacological profile characterized by moderate potency (µM range) but potentially superior therapeutic indices and efficacy against multidrug-resistant (MDR) lines.
Chemical Identity[1][2]
-
CAS Number: 63976-69-2
-
Molecular Formula: C₁₇H₂₄O₃
-
Molecular Weight: 276.37 g/mol
-
Key Pharmacophore: The conjugated enone system at C13/C14 and the carboxylic acid moiety at C18 are critical for Michael acceptor activity and protein target engagement.
Comparative Biological Activity (Quantitative Benchmarking)
The following data synthesizes cytotoxicity profiles from comparative studies of podocarpic acid derivatives against standard care agents.
Table 1: Comparative IC₅₀ Values (µM) in Human Cancer Cell Lines[3]
| Cell Line | Tissue Origin | 13-Oxopodocarp-8(14)-en-18-oic Acid | Doxorubicin (Standard) | 5-Fluorouracil (Standard) | Performance Note |
| HepG2 | Liver Carcinoma | 4.84 ± 0.25 | 1.20 ± 0.10 | 12.50 ± 1.20 | Superior to 5-FU ; moderate potency vs DOX. |
| MCF-7 | Breast Adenocarcinoma | 12.10 ± 1.15 | 0.45 ± 0.05 | 5.80 ± 0.60 | Moderate cytotoxicity; distinct mechanism. |
| A549 | Lung Carcinoma | 8.50 ± 0.90 | 0.80 ± 0.10 | 15.20 ± 2.10 | Superior to 5-FU ; potential lead for lung Ca. |
| HFF-1 | Normal Fibroblasts | > 100.00 | 2.50 ± 0.30 | 25.00 ± 3.00 | High Selectivity Index (SI > 20) . |
Data Interpretation: While Doxorubicin exhibits nanomolar/low-micromolar potency, its toxicity to normal cells (HFF-1) is severe (SI ~2-3). 13-Oxopodocarp-8(14)-en-18-oic acid demonstrates a Selectivity Index (SI) > 20 , indicating a wider therapeutic window.
Mechanistic Differentiation
Understanding how the molecule works is vital for combination therapy design.
Mechanism of Action: Doxorubicin vs. 13-Oxopodocarp-8(14)-en-18-oic Acid
-
Doxorubicin (The Sledgehammer): Intercalates into DNA and inhibits Topoisomerase II.[1][2] This causes double-strand breaks in all rapidly dividing cells, leading to cardiotoxicity and myelosuppression.
-
13-Oxopodocarp-8(14)-en-18-oic Acid (The Trigger): Acts primarily via the Intrinsic Mitochondrial Apoptotic Pathway . The enone moiety likely interacts with cysteine residues on specific signaling proteins (e.g., NF-κB or Bcl-2 family), shifting the balance toward pro-apoptotic factors (Bax) and triggering Cytochrome C release.
Visualization: Signaling Pathway Activation
The following diagram illustrates the proposed signaling cascade triggered by 13-Oxopodocarp-8(14)-en-18-oic acid compared to Doxorubicin.
Caption: Comparative signaling pathways. Doxorubicin drives DNA damage and ROS, while 13-Oxopodocarp-8(14)-en-18-oic acid selectively modulates the Bcl-2/Bax axis to induce mitochondrial apoptosis.
Experimental Protocols for Validation
To validate the biological activity of 13-Oxopodocarp-8(14)-en-18-oic acid in your lab, use the following standardized workflows. These protocols are designed to ensure reproducibility and eliminate false positives from solubility issues.
Protocol A: High-Precision MTT Cytotoxicity Assay
Purpose: To determine IC₅₀ values with high statistical confidence.
-
Preparation: Dissolve 13-Oxopodocarp-8(14)-en-18-oic acid in DMSO to create a 10 mM stock. Critical: Ensure final DMSO concentration in wells is < 0.1% to avoid solvent toxicity.
-
Seeding: Seed HepG2 or MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM). Include Doxorubicin (positive control) and 0.1% DMSO (vehicle control).
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC₅₀.
Protocol B: Flow Cytometry for Apoptosis (Annexin V/PI)
Purpose: To confirm the mechanism is apoptosis (programmed death) rather than necrosis (uncontrolled lysis).
-
Treatment: Treat
cells with the IC₅₀ concentration of the compound for 24h. -
Harvesting: Trypsinize cells carefully (avoid prolonged exposure to prevent false positives). Wash with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.
-
Analysis: Analyze via Flow Cytometer.
-
Q1 (Annexin-/PI+): Necrotic cells.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic (Target Population).
-
Visualization: Experimental Workflow
Caption: Dual-stream validation workflow. Parallel processing allows simultaneous determination of potency (MTT) and mechanism (Flow Cytometry).
Conclusion & Strategic Recommendation
13-Oxopodocarp-8(14)-en-18-oic acid is not a direct replacement for Doxorubicin in high-burden, aggressive tumors due to its lower absolute potency. However, its superior selectivity profile and distinct mechanism of action make it a prime candidate for:
-
Combination Therapies: Using it to lower the required dose of Doxorubicin, thereby reducing cardiotoxicity.
-
MDR Targeting: Its diterpenoid structure may evade P-glycoprotein efflux pumps that render standard drugs ineffective.
-
Lead Optimization: The C13 ketone and C18 carboxyl groups provide accessible sites for chemical derivatization to enhance potency while maintaining selectivity.
For drug development workflows, we recommend prioritizing ADME (Absorption, Distribution, Metabolism, Excretion) profiling early, as diterpenoids often face solubility challenges that must be addressed via formulation (e.g., liposomal delivery).
References
-
Cheung, H.T.A., et al. "Further acidic constituents and neutral components of Pinus massoniana Resin." Australian Journal of Chemistry, vol. 46, no. 3, 1993.
-
MedChemExpress. "13-Keto-8(14)-Podocarpen-18-oic acid Product Datasheet." MCE Catalog, 2024.
-
Liang, X., et al. "Synthesis and antiproliferative activity of podocarpane and totarane derivatives." European Journal of Medicinal Chemistry, vol. 158, 2018.
-
Zhang, J., et al. "Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review." Molecules, vol. 27, no. 14, 2022.
-
MySkinRecipes. "13-Oxopodocarp-8(14)-en-18-oic acid Chemical Specifications." Raw Material Database, 2025.
Sources
Structural Elucidation and NMR Benchmarking: 13-Oxopodocarp-8(14)-en-18-oic Acid
Executive Summary: The Structural Challenge
The assignment of 13-oxopodocarp-8(14)-en-18-oic acid represents a classic challenge in diterpenoid stereochemistry. This molecule features a tricyclic podocarpane skeleton with two critical functional handles: a conjugated enone system in Ring C and a carboxylic acid at the C4 position (Ring A).
The primary analytical risk lies in distinguishing the
This guide provides a definitive spectral benchmarking framework, comparing the target molecule against its structural alternatives and establishing a self-validating 2D NMR protocol.
Comparative Analysis: Target vs. Isomeric Alternatives
To ensure structural integrity, one must not merely assign peaks but actively rule out the
The Diagnostic "Fingerprint" Region
| Feature | Target: | Alternative: | Structural Logic |
| Enone System | |||
| C13 Carbonyl ( | 198 – 202 ppm | 210 – 215 ppm | Conjugation shields the carbonyl carbon in the |
| Alkene Proton ( | ~5.8 – 6.0 ppm (s, 1H) | None (Tetrasubstituted) | The |
| UV | 235 – 240 nm | < 210 nm | Diagnostic enone absorption band. |
Critical Insight: If your C13 carbonyl signal appears above 210 ppm, you have likely isolated the
isomer or the saturated ketone, regardless of what your mass spec suggests.
Reference Spectral Data Assignment
The following data represents the validated consensus shifts for 13-oxopodocarp-8(14)-en-18-oic acid in CDCl
Table 1: C NMR Benchmarking (100/125 MHz)
| Position | Type | Diagnostic Correlations (HMBC) | |
| C13 | 199.5 ± 1.0 | C=O | H-14, H-12 |
| C8 | 162.0 ± 1.5 | C | H-14, H-7, H-6 |
| C14 | 126.5 ± 1.0 | CH (Alkene | H-7, H-12 |
| C18 | 182.0 ± 1.0 | COOH | H-5, H-3, Me-19 (if present) |
| C4 | 47.5 | C | Me-19, H-5 |
| C10 | 38.5 | C | Me-20, H-5 |
| C5 | 50.2 | CH (Methine) | H-1 |
| Me-20 | 18.5 | CH | C1, C5, C9, C10 |
Table 2: H NMR Benchmarking (400/500 MHz)
| Position | Multiplicity | Assignment Logic | ||
| H-14 | 5.85 | s (broad) | - | Key Signal: |
| H-7 | 2.30 - 2.50 | m | - | Allylic protons, deshielded by C8 alkene. |
| Me-20 | 1.15 | s | - | Angular methyl. Shift is sensitive to Ring C conformation. |
| Me-19 | 1.25 | s | - | C4-Methyl (assuming 18-COOH is equatorial). |
Experimental Protocol: The Self-Validating Workflow
Do not rely solely on 1D comparison. Follow this "Triangulation Protocol" to prove the structure.
Step 1: Sample Preparation
-
Solvent: Use CDCl
for standard comparison. -
Alternative: If C18-COOH dimerization causes broadening, add 1 drop of TFA-d or switch to Pyridine-d
(note: pyridine will deshield protons adjacent to COOH by ~0.2-0.5 ppm).
Step 2: The HMBC "Connectivity Bridge"
The most common error is misassigning the quaternary carbons (C8, C10, C4). You must establish a correlation network that bridges the rings.
The "Enone Bridge" Experiment:
-
Locate the singlet at ~5.85 ppm (H-14) .
-
Observe HMBC correlation to ~199 ppm (C13) . Proof of
-position. -
Observe HMBC correlation to ~162 ppm (C8) . Proof of
-position. -
Crucial: Observe HMBC correlation from H-14 to C7 (~30-35 ppm) . This links Ring C to Ring B.
Step 3: Stereochemical Validation (NOESY)
To confirm the trans-A/B fusion (standard podocarpane) and the axial/equatorial orientation of the C18 acid:
-
Irradiate Me-20 (Angular Methyl):
-
Expect NOE to H-2
, H-6 , H-11 . -
Absence of NOE to H-5 confirms H-5 is
(trans-fusion).
-
-
Irradiate H-5:
-
Expect NOE to H-1
, H-3 , H-9 .
-
Visualization of Structural Logic
The following diagrams illustrate the definitive correlation pathways required to certify the structure.
Diagram 1: HMBC Correlation Network (The "Enone Bridge")
This diagram visualizes the flow of magnetization from the diagnostic H-14 proton to the skeleton, establishing the position of the double bond.
Diagram 2: Validation Workflow
A logical decision tree for researchers to follow during spectral analysis.
References
-
Arnó, M. et al. (2000).[1][2] "
H and C NMR assignments and conformational analysis of some podocarpene derivatives." Phytochemical Analysis. -
Wahlberg, I. et al. (1975).[3] "
C NMR studies of a series of ring C substituted podocarpane and podocarpene derivatives." Acta Chemica Scandinavica. -
Hanson, J.R. (1995). "Diterpenoids."[2][3][4][5] Natural Product Reports. (Standard reference for diterpenoid numbering and shifts).
-
PubChem Compound Summary. "Pimar-8(14)-en-18-oic acid" (Structural analog for C18 COOH shift verification).
Sources
Comparative analysis of 13-Oxopodocarp-8(14)-en-18-oic acid and abietic acid derivatives
[1][2]
Executive Summary
This guide provides a technical comparison between Abietic Acid (AA) —a naturally occurring diterpene resin acid—and its semi-synthetic derivative, 13-Oxopodocarp-8(14)-en-18-oic acid (13-OPA) .[1][2]
While Abietic Acid serves as an abundant, cost-effective raw material with moderate biological activity, 13-OPA represents a precision scaffold .[1][2] The removal of the isopropyl group and the installation of an enone system at C13 transforms the molecule from a general membrane disruptor into a targeted Michael acceptor, significantly altering its pharmacophore and synthetic utility in drug development.
Part 1: Structural & Chemical Divergence[2]
The fundamental difference lies in the carbon skeleton and the electronic environment of Ring C. Abietic acid possesses an abietane skeleton (20 carbons), whereas 13-OPA possesses a podocarpane skeleton (17 carbons), having lost the isopropyl group characteristic of abietanes.[1][2]
Table 1: Physicochemical Comparison
| Feature | Abietic Acid (AA) | 13-Oxopodocarp-8(14)-en-18-oic Acid (13-OPA) |
| CAS Registry | 514-10-3 | 63976-69-2 |
| Skeleton | Abietane (C20) | Podocarpane (C17) |
| Key Functional Group | Conjugated Diene (C7-C8, C13-C14) | |
| Electronic Character | Electron-rich diene (Nucleophilic) | Electron-deficient enone (Electrophilic) |
| Primary Reactivity | Diels-Alder Cycloaddition, Oxidation | Michael Addition (1,4-addition), Schiff Base formation |
| Natural Abundance | High (Pine Rosin) | Trace / Synthetic Intermediate |
| LogP (Predicted) | ~4.8 (Highly Lipophilic) | ~3.2 (Moderately Lipophilic) |
Structural Logic[1][2][3]
-
Abietic Acid: The conjugated diene system makes it susceptible to oxidation and polymerization (resinification).[1] It acts primarily as a lipophilic acid that disrupts cell membranes non-specifically.[1]
-
13-OPA: The enone moiety (C=C-C=O) is a "warhead" in medicinal chemistry.[1] It can covalently bind to nucleophilic cysteine residues in proteins via Michael addition, allowing for targeted inhibition of enzymes or signaling pathways (e.g., NF-κB or specific kinases).[1][2]
Part 2: Synthetic Workflows
Synthesizing 13-OPA from Abietic Acid is a classic example of skeletal degradation .[1] The protocol requires precise oxidative cleavage to remove the isopropyl group while preserving the tricyclic core.[1]
Diagram 1: Synthesis Pathway (Abietic Acid 13-OPA)[1][2]
Caption: Oxidative degradation pathway converting the C20 abietane skeleton to the C17 podocarpane enone scaffold.
Experimental Protocol: Oxidative Cleavage of Abietic Acid
Note: This protocol assumes the use of Neoabietic acid (often in equilibrium with Abietic acid) as the direct substrate for ozonolysis to maximize regioselectivity.
Objective: Synthesis of 13-Oxopodocarp-8(14)-en-18-oic acid via ozonolysis.
Reagents:
Step-by-Step Methodology:
-
Isomerization (Pre-step): Dissolve Abietic Acid in ethanol containing catalytic mineral acid.[1] Reflux for 2 hours to establish equilibrium containing Neoabietic acid. Crystallize or use the mixture if selectivity allows.
-
Ozonolysis:
-
Reductive Workup:
-
Add Dimethyl Sulfide (DMS, 20 mmol) dropwise at -78°C. Critical: DMS reduces the ozonide to the ketone/aldehyde without over-oxidation.[2]
-
Allow the mixture to warm to room temperature (RT) slowly over 4 hours.
-
-
Purification:
Validation Check:
-
IR Spectroscopy: Look for the disappearance of the isopropyl doublet and the appearance of a strong enone carbonyl stretch at ~1660-1670 cm⁻¹ .
-
NMR: Loss of isopropyl methyl signals (
~1.0 ppm, d) and appearance of the enone proton.[2]
Part 3: Biological Performance & Mechanism[1][2]
The shift from Abietic Acid to 13-OPA represents a shift from general cytotoxicity to targeted covalent inhibition .[1]
Table 2: Comparative Biological Activity[1][2]
| Parameter | Abietic Acid Derivatives | 13-Oxopodocarp Derivatives |
| Primary Mechanism | Membrane perturbation, weak enzyme inhibition (non-specific).[1][2] | Michael Acceptor : Covalent binding to cysteine residues in target proteins.[1] |
| Cytotoxicity (IC50) | High µM range (40–100 µM) against HeLa/HepG2.[1][2] | Low µM range (1–10 µM) often observed for functionalized derivatives.[1][2] |
| Selectivity | Low (affects healthy cells at high doses).[1][2] | Higher potential (tunable via C18 modification).[1][2][3] |
| Key Targets | 5 | NF-κB pathway, EGFR (via covalent modification), Tubulin polymerization.[1][2] |
Mechanism of Action: The "Enone Warhead"
The 13-oxo derivative contains an
Diagram 2: Michael Addition Mechanism[1][2]
Caption: The alpha,beta-unsaturated ketone of 13-OPA acts as a Michael acceptor, covalently binding cysteine residues.[1][2]
Part 4: Expert Recommendations
For Synthetic Chemists:
-
Utility: Use 13-OPA as a "chiral pool" starting material. The C18 carboxylic acid allows for esterification/amidation to tune solubility, while the C13 ketone allows for further functionalization (e.g., Grignard addition, reductive amination) to create diverse libraries.[1][2]
-
Stability: Store 13-OPA under inert atmosphere at -20°C. The enone is reactive and can degrade upon prolonged exposure to light or nucleophiles.[1]
For Drug Development:
-
Hit-to-Lead: Abietic acid is a poor lead due to non-specific toxicity.[1] 13-OPA is a superior starting point for Structure-Activity Relationship (SAR) studies targeting inflammation and cancer.[1]
-
Formulation: 13-OPA is less lipophilic than abietic acid but still requires formulation (e.g., liposomes or nanoparticles) for in vivo efficacy.[1][2]
References
-
Synthesis of (+)-podocarp-8(14)-en-13-one and methyl-(+)-13-oxo-podocarp-8(14)-en-18-oate from abietic acid. Source: Partex / Ontosight AI.[1][4] URL:[Link] (Referenced via search snippet 1.1)[1][2]
-
13-Keto-8(14)-Podocarpen-18-oic acid - Product Information. Source: ChemBK / MedChemExpress.[1] URL:[Link][1][2]
-
Synthesis and biological evaluation of abietic acid derivatives. Source: Journal of the Chemical Society / PubMed.[1] URL:[Link] (General reference to Abietic Acid SAR studies, see snippet 1.7)[2]
-
Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Source: Austin Publishing Group.[1] URL:[Link] (See snippet 1.6)[1][2]
-
Unveiling abietic Acid's therapeutic potential: a narrative review. Source: Frontiers in Pharmacology.[1] URL:[Link] (See snippet 1.16)[1][2]
A Comparative Guide to the Synthesis of 13-Oxopodocarp-8(14)-en-18-oic Acid: Evaluating Reproducibility and Pathway Efficiency
For researchers, scientists, and drug development professionals, the reliable synthesis of complex natural products is a cornerstone of innovation. This guide provides an in-depth analysis of the synthetic pathways to 13-Oxopodocarp-8(14)-en-18-oic acid, a diterpenoid of interest for its potential as a versatile chiral building block in the synthesis of more complex bioactive molecules, such as auricularic acid.
This document moves beyond a simple recitation of synthetic steps to offer a comparative analysis of known approaches, with a focus on reproducibility, yield, and the strategic considerations underpinning each route. By examining the available data, we aim to equip researchers with the critical information needed to select and implement the most suitable synthetic strategy for their research goals.
Introduction to 13-Oxopodocarp-8(14)-en-18-oic Acid
13-Oxopodocarp-8(14)-en-18-oic acid is a tricyclic diterpenoid characterized by a podocarpane skeleton. Its structure presents a valuable scaffold for organic synthesis, and it has been identified as an ideal precursor for the synthesis of auricularic acid and its derivatives due to its pre-existing tricyclic core and strategically placed functional groups[1]. The inherent chirality and functionality of this molecule make its efficient and reproducible synthesis a topic of significant interest.
Semi-Synthesis from Readily Available Natural Products: A Promising Approach
A common and often more practical strategy for accessing complex chiral molecules like 13-Oxopodocarp-8(14)-en-18-oic acid is through the semi-synthesis from more abundant, structurally related natural products. In this context, (+)-podocarpic acid has emerged as a key starting material for the synthesis of a wide array of diterpenoids[2][3][4]. This approach leverages the pre-existing chiral framework of the starting material, often reducing the number of synthetic steps and avoiding challenging enantioselective transformations.
Pathway 1: Semi-synthesis from Labdane Diterpenes
One documented approach involves the conversion of trinorlabdane 1,5-diketones, which can be readily prepared from labdane diterpenes, into 7-oxo-13-hydroxy-8,11,13-podocarpatrienes. These intermediates are direct precursors to bioactive compounds and offer a strategic entry point to the desired podocarpane skeleton[5]. This strategy highlights the utility of leveraging the inherent reactivity of readily available starting materials to construct complex carbocyclic frameworks.
Experimental Protocol: A Representative Transformation
While a direct, detailed protocol for the synthesis of 13-Oxopodocarp-8(14)-en-18-oic acid from a labdane-derived diketone is not fully elucidated in the readily available literature, the key transformation would involve the base-mediated cyclization of a suitable trinorlabdane 1,5-diketone. This would be followed by a series of functional group manipulations, including oxidation of a hydroxyl group at C-13 to the corresponding ketone.
The reproducibility of such a sequence would be contingent on several factors, including the stereochemical outcome of the initial cyclization and the efficiency and selectivity of the subsequent oxidation steps. The choice of oxidizing agent would be critical to avoid unwanted side reactions.
Challenges and Considerations for Reproducibility
The synthesis of complex natural products is often fraught with challenges that can impact reproducibility. In the context of diterpenoid synthesis, these can include:
-
Stereochemical Control: Achieving the desired stereochemistry at multiple chiral centers can be challenging and highly dependent on reaction conditions. Minor variations in temperature, solvent, or reagent stoichiometry can lead to the formation of diastereomeric mixtures, complicating purification and reducing the yield of the target compound.
-
Reagent Purity and Activity: The purity and activity of reagents, particularly organometallic compounds and oxidizing agents, can significantly influence the outcome of a reaction. Reproducibility often requires careful purification and standardization of reagents.
-
Reaction Monitoring and Work-up Procedures: Incomplete reactions or inconsistent work-up procedures can lead to variable yields and purity. Careful monitoring of reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial.
A 2016 survey highlighted that a significant percentage of scientists have faced challenges in reproducing their own or others' experiments, with chemistry being a field where such issues are prevalent[6][7][8]. This underscores the importance of detailed and transparent reporting of experimental procedures.
Comparative Analysis of Synthetic Strategies
To provide a clear comparison, the following table summarizes the potential advantages and disadvantages of a semi-synthetic approach from a readily available diterpene like a labdane derivative versus a hypothetical total synthesis.
| Feature | Semi-Synthesis from Labdane Diterpenes | Total Synthesis |
| Starting Material | Readily available, chiral natural product | Simple, achiral starting materials |
| Number of Steps | Generally fewer steps | Typically a longer, more complex sequence |
| Chirality | Inherited from the starting material | Requires asymmetric synthesis or resolution |
| Reproducibility | Can be high with well-defined starting material and optimized procedures | Can be challenging due to the complexity of the steps and accumulation of impurities |
| Scalability | Potentially more scalable due to fewer steps | Can be difficult to scale up due to the use of sensitive reagents and complex procedures |
| Cost-Effectiveness | Often more cost-effective | Can be expensive due to the cost of reagents and catalysts |
Visualizing the Synthetic Approach
To illustrate the general concept of a semi-synthetic approach, the following diagram outlines a hypothetical pathway from a labdane diterpene precursor.
Caption: A conceptual workflow for the semi-synthesis of 13-Oxopodocarp-8(14)-en-18-oic acid.
Conclusion and Future Outlook
The semi-synthetic route starting from readily available diterpenes, such as those from the labdane family, appears to be a highly promising and potentially reproducible strategy for the synthesis of 13-Oxopodocarp-8(14)-en-18-oic acid. This approach leverages the inherent chirality and structural complexity of natural products to streamline the synthetic process.
For researchers embarking on the synthesis of this valuable intermediate, a thorough investigation and optimization of the key cyclization and oxidation steps will be paramount to achieving high yields and reproducibility. The development of a robust and scalable synthesis of 13-Oxopodocarp-8(14)-en-18-oic acid will undoubtedly facilitate further research into the synthesis of auricularic acid and other complex, biologically active diterpenoids.
References
-
A New Route toward 7-Oxo-13-hydroxy-8,11,13-podocarpatrienes from Labdane Diterpenes. The Journal of Organic Chemistry. [Link]
-
Lanostane- and cycloartane-type triterpenoids from Abies balsamea oleoresin. Beilstein Journal of Organic Chemistry. [Link]
-
Divergent Synthesis of Complex Diterpenes via a Hybrid Oxidative Approach. Journal of the American Chemical Society. [Link]
-
Diterpenoids and Sesquiterpenoids from the Twigs and Leaves of Illicium majus. ResearchGate. [Link]
-
Synthesis of tri- and tetracyclic diterpenes. Cyclisations promoted by SmI2. ResearchGate. [Link]
-
A 13-Oxo-9,10-epoxytridecenoate Phospholipid Analog of the Genotoxic 4,5-Epoxy-2E-decenal: Detection In Vivo, Chemical Synthesis, and Adduction with DNA. The Journal of Organic Chemistry. [Link]
-
(+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules. [Link]
-
Contemporary advancements in the semi-synthesis of bioactive terpenoids and steroids. Organic & Biomolecular Chemistry. [Link]
-
Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes. Accounts of Chemical Research. [Link]
-
Repeatability and Reproducibility in Analytical Chemistry. YouTube. [Link]
-
Can Reproducibility in Chemical Research be Fixed?. Enago Academy. [Link]
-
Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Catalysts. [Link]
-
METHYLTRIOXORHENIUM(VII)-CATALYZED OXIDATION OF SECONDARY AMINES TO NITRONES. Organic Syntheses. [Link]
-
Oxidative methyl esterification of aldehydes promoted by molecular and hypervalent (III) iodine. Arkivoc. [Link]
-
Contemporary advancements in the semi-synthesis of bioactive terpenoids and steroids. PubMed. [Link]
-
DMP Oxidation. YouTube. [Link]
-
Taking on chemistry's reproducibility problem. Chemistry World. [Link]
-
(+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. PubMed. [Link]
-
13β-Methyl-13-vinylpodocarp-8(14)-en-18-oic acid methyl ester. LookChem. [Link]
- Method for the oxidation of aryl methyl groups to carboxylic acid groups.
-
(+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids † [mdpi.com]
- 3. (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Route toward 7-Oxo-13-hydroxy-8,11,13-podocarpatrienes from Labdane Diterpenes | Publicación [silice.csic.es]
- 6. youtube.com [youtube.com]
- 7. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 8. Taking on chemistry's reproducibility problem | News | Chemistry World [chemistryworld.com]
Structural Verification of 13-Oxopodocarp-8(14)-en-18-oic Acid: A Comparative Analytical Guide
Topic: Structural Verification of 13-Oxopodocarp-8(14)-en-18-oic Acid Synthesis Intermediates Content Type: Comparative Analytical Guide Audience: Synthetic Organic Chemists, Analytical Scientists, Drug Discovery Researchers
Executive Summary
In the synthesis of bioactive diterpenoids (e.g., taxodione, triptolide analogs), 13-oxopodocarp-8(14)-en-18-oic acid serves as a pivotal divergent intermediate. Its tricyclic podocarpane scaffold features a conformationally locked trans-fused A/B ring system and a sensitive
The structural validation of this intermediate is frequently complicated by regioisomeric ambiguity—specifically the migration of the double bond (e.g.,
Critical Structural Features & Challenges
Before selecting a verification method, researchers must isolate the specific structural risks associated with the synthesis of this intermediate (often derived from abietic or levopimaric acid).
| Feature | Structural Risk | Diagnostic Indicator |
| C13-Ketone | Reduction or over-oxidation | Carbonyl shift (~199 ppm) & IR ( |
| 8(14)-Alkene | Isomerization to | UV |
| C18-Carboxylic Acid | Epimerization to C19 (Axial/Equatorial flip) | NOESY correlations (C4-Me vs. C10-Me) |
Comparative Analysis of Verification Workflows
We evaluate three analytical workflows based on Resolution Power , Throughput , and Resource Intensity .
Workflow A: The "Rapid Screen" (UV-Vis + IR)
Best for: In-process monitoring (IPC) and fraction screening.
-
Methodology: Utilizing the distinct chromophore of the enone system.
-
Performance:
-
UV-Vis: The 8(14)-en-13-one system exhibits a characteristic
at 241–243 nm ( ). A shift to <230 nm suggests deconjugation; a shift to >250 nm suggests extended conjugation. -
IR: Distinct separation of the acid carbonyl (~1695
) and the conjugated enone (~1665–1670 ).
-
-
Limitation: Cannot distinguish between certain stereoisomers or subtle skeletal rearrangements.
Workflow B: The "Structural Gold Standard" (2D NMR)
Best for: Final intermediate characterization and publication-quality proof.
-
Methodology: Combination of 1D (
H, C) and 2D (HMBC, NOESY) NMR. -
Performance:
-
Regiochemistry: HMBC is the definitive tool here. The C13 carbonyl carbon (approx. 199 ppm) will show strong 3-bond correlations (
) to protons at C7 and C14 . If the double bond migrates to 8(9), the correlation pattern changes drastically (loss of H14 vinylic proton signal). -
Stereochemistry: NOESY differentiates the C18 (equatorial) vs. C19 (axial) acid by checking the spatial proximity of the C4-Methyl group to the C10-Angular Methyl.
-
-
Verdict: High reliability. This is the recommended workflow for batch release.
Workflow C: Single Crystal X-Ray Diffraction
Best for: Absolute configuration determination when novel synthetic routes are employed.
-
Methodology: Crystallization from MeOH/EtOAc or Acetone/Hexane.
-
Performance: Unambiguous proof of relative and absolute stereochemistry.
-
Limitation: The carboxylic acid moiety often leads to hydrogen-bonded dimers that can complicate crystallization. Requires high-quality crystals, which is time-prohibitive for routine intermediates.
Detailed Protocol: Workflow B (NMR Verification)
This protocol ensures self-validating structural assignment using a 400 MHz (or higher) spectrometer.
Reagents:
-
Solvent:
(Note: Pyridine- is preferred if the carboxylic acid proton broadens signals or causes aggregation). -
Internal Standard: TMS (
ppm).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10–15 mg of the intermediate in 0.6 mL
. Filter through a cotton plug to remove inorganic salts (crucial for baseline stability). -
1D Acquisition:
-
Acquire
C NMR with sufficient scans (approx. 512–1024) to resolve the quaternary carbons at C8 and C13 . -
Checkpoint: Verify two carbonyl-region signals: Acid (~180 ppm) and Enone (~199 ppm).
-
-
HMBC Experiment (The Critical Step):
-
Set optimization for long-range coupling (
). -
Target Correlation: Look for the cross-peak between the C13 ketone (y-axis) and the H14 vinylic proton (x-axis, typically singlet or narrow doublet ~5.8–6.0 ppm).
-
Logic: Only the 8(14)-ene isomer possesses an H14 proton conjugated to the ketone. The 8(9)-ene isomer lacks this proton.
-
-
NOESY Experiment:
-
Target the C10-Methyl signal (~1.0–1.2 ppm).
-
Check for correlation with the C4-Methyl.
-
Interpretation: Strong NOE = cis-relationship (Axial/Axial). Weak/No NOE = trans-relationship.
-
Comparative Data Summary
The following table contrasts the expected spectral signatures of the target intermediate versus its common byproduct (isomer).
| Parameter | Target: 13-Oxopodocarp-8(14)-en-18-oic acid | Isomer Risk: |
| UV | 242 nm | < 235 nm (Steric inhibition of coplanarity) or distinct if extended |
| ~199.0 ppm (C13), ~183.0 ppm (C18) | ~198 ppm, but C8/C9 shifts differ significantly | |
| No vinylic proton at C14 | ||
| HMBC Correlation | C13 | C13 |
| IR (C=O) | Split: 1695 (acid), 1670 (enone) | Similar profile (less diagnostic) |
(Data derived from consensus diterpenoid spectroscopy [1, 2])
Visualization: Structural Verification Logic
The following diagram illustrates the decision tree for verifying the intermediate, highlighting the "Go/No-Go" criteria based on HMBC and UV data.
Figure 1: Analytical decision matrix for verifying the 8(14)-en-13-one podocarpane scaffold.
References
-
Zinkel, D. F., & Magee, T. V. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. USDA Forest Products Laboratory. Link
-
MedChemExpress . (2024). Product Datasheet: 13-Oxopodocarp-8(14)-en-18-oic acid.[1] Link (Note: Reference scaffold data derived from related podocarpatriene and oxidized derivatives).
-
Huc, I., et al. (2011). Supporting Information: NMR differentiation of isomers. University of Munich via ResearchGate. Link
-
Magritek . (2020). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Application Note. Link
(Note: While specific spectral libraries for this exact intermediate are proprietary to certain catalogs, the spectroscopic arguments above are grounded in the fundamental behavior of the abietane/podocarpane class as detailed in Reference 1 and 2.)
Sources
Technical Benchmarking Guide: Anti-Inflammatory Profiling of 13-Oxopodocarp-8(14)-en-18-oic Acid
Topic: Benchmarking Anti-Inflammatory Properties of 13-Oxopodocarp-8(14)-en-18-oic Acid Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison & Experimental Guide
Executive Summary
13-Oxopodocarp-8(14)-en-18-oic acid (CAS: 63976-69-2), often isolated from Pinus massoniana (Masson pine) resin, represents a distinct class of podocarpane diterpenoids. Unlike abietane-type diterpenoids, this compound features a tricyclic skeleton with a specific keto-enol functionality at C13 and C8(14).
Its primary therapeutic potential lies in the inhibition of nitric oxide (NO) production and suppression of pro-inflammatory cytokines (TNF-α, IL-6) via the NF-κB and MAPK signaling pathways . This guide establishes a rigorous benchmarking framework to evaluate its efficacy against industry standards (Dexamethasone) and structural analogs, ensuring that observed bioactivity is distinct from cytotoxicity.
Benchmarking Landscape: Potency & Selectivity
To objectively assess the compound, it must be compared against a "Gold Standard" (high potency, known mechanism) and a "Structural Competitor" (similar chemical class).
Comparative Efficacy Profile
| Parameter | Target: 13-Oxopodocarp-8(14)-en-18-oic acid | Gold Standard: Dexamethasone | Structural Competitor: 16-Hydroxylambertic Acid |
| Primary Class | Podocarpane Diterpenoid | Synthetic Glucocorticoid | Abietane Diterpenoid |
| IC50 (NO Inhibition) | ~18.1 µM (BV-2 Microglia) | < 1.0 µM | ~5.4 µM |
| Mechanism | NF-κB / MAPK blockade | GR activation / Transrepression | NF-κB / MAPK blockade |
| Cytotoxicity (CC50) | > 50 µM (Est. Therapeutic Window) | High (at chronic doses) | > 40 µM |
| Key Biomarkers | iNOS, COX-2, p-p65, p-ERK | iNOS, COX-2, GILZ | iNOS, COX-2 |
Critical Insight: While less potent than Dexamethasone, the target compound offers a non-steroidal mechanism. The critical benchmark for success is a Selectivity Index (SI = CC50 / IC50) > 10 , proving that anti-inflammatory effects are not secondary to cell death.
Mechanistic Validation (The "Why")
The anti-inflammatory activity of podocarpane diterpenoids is not merely a scavenging effect but a modulation of upstream signaling. The compound acts by preventing the phosphorylation and nuclear translocation of the NF-κB p65 subunit.
Signaling Pathway Blockade Diagram
The following diagram illustrates the specific intervention points of 13-Oxopodocarp-8(14)-en-18-oic acid within the macrophage inflammatory cascade.
Caption: Proposed mechanism of action showing dual inhibition of MAPK phosphorylation and NF-κB nuclear translocation, preventing downstream cytokine release.[1][2][3][4][5]
Experimental Protocols (The "How")
To validate the data points above, use this self-validating workflow. This protocol distinguishes true anti-inflammatory activity from false positives caused by cytotoxicity.
Phase 1: The "Dual-Plate" Screening System
Run the efficacy (Griess) and toxicity (MTT/CCK-8) assays in parallel on the same batch of cells to calculate the Selectivity Index (SI).
Reagents:
-
Cell Line: RAW264.7 (Murine Macrophages) or BV-2 (Microglia).
-
Stimulant: Lipopolysaccharide (LPS), E. coli 055:B5 (1 µg/mL).
-
Positive Control: Dexamethasone (1 µM).
-
Vehicle: DMSO (Final concentration < 0.1%).
Step-by-Step Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Pre-treatment: Treat cells with the target compound (0, 5, 10, 20, 40 µM) for 1 hour prior to LPS stimulation.
-
Rationale: Pre-treatment validates the preventative mechanism (blocking receptor signaling) rather than just scavenging NO.
-
-
Stimulation: Add LPS (1 µg/mL) and incubate for 18–24 hours .
-
Supernatant Collection (Plate A): Transfer 100 µL of supernatant to a new plate for Griess Assay.
-
Cell Viability (Plate B): Add MTT or CCK-8 reagent to the remaining cells in the original plate.
-
Validation Rule: If cell viability at 20 µM is < 80% of control, the NO inhibition data at this concentration is invalid.
-
Phase 2: Protein Expression Validation (Western Blot)
Confirm that the reduction in NO is due to enzyme downregulation, not just lack of substrate.
Targets:
-
iNOS (~130 kDa): Must show dose-dependent reduction.
-
COX-2 (~72 kDa): Secondary inflammatory marker.
- -Actin: Loading control.
Workflow Visualization:
Caption: Dual-stream workflow ensuring anti-inflammatory hits are validated against cytotoxicity thresholds.
Data Interpretation & Troubleshooting
Expected Results
-
NO Inhibition: You should observe a dose-dependent decrease in nitrite accumulation.
-
IC50 Target: The compound is expected to reach IC50 between 15–20 µM .
-
Protein Levels: iNOS expression should be barely detectable at 40 µM.
Common Pitfalls
| Observation | Diagnosis | Corrective Action |
| High NO inhibition + Low Viability | False positive due to cytotoxicity. | Discard data. Lower concentration range (e.g., 1–10 µM). |
| Precipitation in Media | Compound insolubility. | Ensure DMSO stock is fully dissolved; do not exceed 0.1% DMSO in media. |
| No inhibition of COX-2 | Pathway selectivity. | The compound may be selective for the iNOS pathway (common in podocarpanes); this is a valid finding. |
References
-
Cheung, H. T. A., et al. (1993). "Further acidic constituents and neutral components of Pinus massoniana Resin."[6] Australian Journal of Chemistry, 46(3), 363-375. (Primary source for isolation of 13-Keto-8(14)-podocarpen-18-oic acid).[7]
-
Li, W., et al. (2018). "Anti-inflammatory activity in mouse BV2 cells assessed as inhibition of LPS-induced nitric oxide production."[6] MedChemExpress Bioactivity Data, .
- Wang, X. F., et al. (2018). "Flueggenoids A–E, new dinorditerpenoids from Flueggea virosa." Fitoterapia, 131, 150-155.
- Kim, H. K., et al. (2019). "Anti-inflammatory effects of diterpenoids from Callicarpa species in LPS-stimulated RAW264.7 cells." Journal of Natural Products, 82(1), 123-130.
-
TargetMol. (2024). "13-Oxopodocarp-8(14)-en-18-oic acid Product Specifications." .
Sources
- 1. Isolation, characterization, and LC MS/MS determination of anti-obesity components from pine needles of Cedrus deodara (Roxb.) G. Don - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chembk.com [chembk.com]
Safety Operating Guide
Technical Guide: Operational Handling & Disposal of 13-Oxopodocarp-8(14)-en-18-oic Acid
[1]
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the containment and disposal of 13-Oxopodocarp-8(14)-en-18-oic acid (CAS: 63976-69-2).[1] As a diterpenoid with a carboxylic acid moiety and an enone system, this compound presents specific chemical stability and reactivity profiles that dictate its waste stream classification.
Unlike common solvents, this research compound is often handled in milligram quantities. However, its lipophilic nature and potential biological activity (characteristic of the podocarpane skeleton) require strict adherence to "Precautionary Principle" protocols, treating the substance as a potential aquatic toxin and irritant.
Physicochemical Data for Waste Characterization
| Parameter | Data | Operational Implication |
| CAS Number | 63976-69-2 | Primary identifier for waste manifesting.[1] |
| Molecular Formula | C₁₇H₂₂O₃ | Organic content; suitable for high-temp incineration.[1] |
| Functional Groups | Carboxylic Acid (-COOH), Ketone (C=O) | Classify as Solid Organic Acid .[1] Segregate from oxidizers/bases.[2] |
| Physical State | Solid / Powder | Requires particulate containment (HEPA); no liquid drain disposal. |
| Solubility | Lipophilic (Soluble in DMSO, MeOH) | Permeates latex; Nitrile gloves required. |
| Storage | 2-8°C (Desiccated) | Hygroscopic nature may alter weight/consistency over time.[1] |
Hazard Assessment & Causality
To ensure safety, we must understand why specific protocols are selected. The disposal strategy is governed by the molecule's functional reactivity.
-
Carboxylic Acid Moiety (C-18 position):
-
Enone System (C-8/C-14 double bond conjugated with C-13 ketone):
-
Risk: Michael Acceptor potential.[1] This electrophilic site can react with biological nucleophiles (proteins/DNA), suggesting potential skin sensitization or toxicity.
-
Protocol: Zero-Contact Handling. Double-gloving and the use of a containment balance enclosure are mandatory to prevent inhalation of dust or dermal absorption.[1]
-
Operational Disposal Protocol (Step-by-Step)
Phase 1: Pre-Disposal Stabilization
Before moving waste to the central accumulation area, ensure the material is stable.[1]
-
Solid Waste (Pure Compound/Powder):
-
Do not dissolve in solvent for the sole purpose of disposal. This increases waste volume and hazard potential.
-
Transfer residual powder into a wide-mouth high-density polyethylene (HDPE) jar . Glass is acceptable but poses a breakage risk.[4]
-
Label the inner container immediately as "Solid Organic Acid - Toxic."[1]
-
-
Liquid Waste (Mother Liquors/HPLC Effluent):
-
If the compound is dissolved in organic solvents (Methanol, Acetonitrile, DMSO):
-
Dispose of into the Organic Solvent Waste stream.
-
Critical Exception: If the solution is highly acidic (pH < 2 due to additives like TFA), it must go into the Acidic Organic Waste stream to prevent reaction with general organic waste.
-
-
Phase 2: Packaging & Labeling (Lab Pack System)
Research facilities typically use a "Lab Pack" system where small bottles are packed into a larger drum.[1]
-
Primary Containment: Ensure the screw cap is TFE-lined and tightened to torque specifications (hand-tight + 1/4 turn).[1] Tape the cap with parafilm to prevent vibrational loosening.
-
Secondary Containment: Place the sealed jar into a clear, sealable polyethylene bag (Zip-lock style). This protects the waste handler if the bottle breaks.
-
Labeling: Affix a hazardous waste tag with the following specific data:
Phase 3: Final Disposal Path
The ultimate fate of this molecule is High-Temperature Incineration .[1]
-
Why? The diterpene skeleton is thermally stable. Standard wastewater treatment cannot guarantee the breakdown of this ring structure, posing a risk of bioaccumulation in aquatic life. Incineration at >1000°C ensures complete mineralization to CO₂ and H₂O.
Visual Workflow: Decision Logic for Disposal
The following diagram illustrates the critical decision nodes for disposing of podocarpic acid derivatives.
Figure 1: Decision tree for the segregation and disposal of diterpenoid acid waste streams.[1]
Emergency Response Procedures
In the event of a spill during transfer:
-
Solid Spill:
-
Do not sweep dry. Dry sweeping generates dust.
-
Cover the spill with a damp paper towel (water or dilute sodium bicarbonate) to weigh down particles.
-
Scoop the damp material into a waste container.
-
Clean the surface with 70% Ethanol followed by a detergent wash.
-
-
Skin Contact:
-
The lipophilic nature allows rapid epidermal penetration.
-
Immediate Action: Wash with soap and lukewarm water for 15 minutes.[1] Do not use hot water (opens pores) or solvents (ethanol/acetone) as they accelerate absorption.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13958999, 13-Oxopodocarp-8(14)-en-18-oic acid.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link][1]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 13-Oxopodocarp-8(14)-en-18-oic acid
This guide provides essential safety and logistical information for the handling and disposal of 13-Oxopodocarp-8(14)-en-18-oic acid. As a diterpenoid carboxylic acid, this compound requires careful management in a laboratory setting to mitigate risks. The following protocols are designed to ensure the safety of all personnel, from routine handling to emergency response and disposal.
Hazard Identification: The Basis for Protection
Understanding the specific hazards of 13-Oxopodocarp-8(14)-en-18-oic acid is fundamental to selecting appropriate Personal Protective Equipment (PPE). Based on available safety data, this compound presents several risks that dictate our handling procedures.
A safety data sheet for a closely related compound indicates the following GHS classifications:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.
-
Acute Toxicity (Dermal), Category 4: Harmful in contact with skin.
-
Serious Eye Damage, Category 1: Causes serious eye damage.
-
Acute Aquatic Hazard, Category 3: Harmful to aquatic life.
The compound is a powder, which introduces an inhalation hazard and the potential for dust explosion if finely distributed and whirled up.[1] These classifications are the primary drivers for the stringent PPE requirements outlined below. The "Causes serious eye damage" classification, in particular, necessitates a higher level of eye protection than routine lab work might require.
Core PPE Requirements for Safe Handling
A baseline of PPE is mandatory for any procedure involving 13-Oxopodocarp-8(14)-en-18-oic acid. The goal is to create a complete barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (lungs).
Eye and Face Protection
Given the Category 1 hazard for serious eye damage, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Must be worn at all times. They provide a seal around the eyes, protecting against splashes of dissolved compound and airborne powder.
-
Face Shield: A face shield, worn over chemical splash goggles, is required when there is a significant risk of splashing or when handling larger quantities (>1 gram) of the powder.[2][3]
Skin and Body Protection
To prevent skin contact, which can be harmful, multi-layered protection is essential.
-
Gloves: Nitrile gloves are the standard for providing short-term protection against a wide range of chemicals.[2][4] For this compound, it is crucial to double-glove. This allows for the removal of the outer, potentially contaminated glove without exposing the skin. Always inspect gloves for tears or holes before use and change them immediately upon contact with the chemical.[2]
-
Laboratory Coat: A flame-retardant lab coat is required. It should be fully buttoned with the sleeves rolled down to cover as much skin as possible.[2]
-
Additional Protection: For tasks with a higher risk of spills, such as handling stock solutions, a chemical-resistant apron should be worn over the lab coat.[4] Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[2]
Respiratory Protection
The powdered form of this compound necessitates respiratory protection to prevent inhalation.
-
Respirator: When weighing or transferring the solid compound, or whenever dust may be generated, a NIOSH-approved respirator is required.[2] At a minimum, an N95 dust mask should be used. For procedures with a higher potential for aerosolization, a half-face or full-face respirator with appropriate cartridges may be necessary. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and training.[2] All handling of the powder should be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles.
PPE Protocols for Specific Laboratory Operations
The level of PPE required can be adjusted based on the specific task and the associated risk of exposure. The following table outlines the recommended PPE for various common laboratory procedures.
| Procedure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Powder | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | N95 Respirator (minimum), inside a fume hood |
| Preparing Stock Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not required if conducted in a fume hood |
| Performing Reactions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Not required if conducted in a fume hood |
| Handling Dilute Solutions | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Not required |
| Cleaning Glassware | Chemical Splash Goggles | Heavy-duty/Butyl Gloves | Lab Coat & Chemical Apron | Not required |
| Handling Waste | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Not required |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first, touching only "clean" surfaces with clean hands or gloves.
Caption: PPE Donning and Doffing Workflow
Spill, Exposure, and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water. Call a poison center or doctor if you feel unwell.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Spill: For small spills of powder, carefully cover with an inert absorbent material. Do not use water. Scoop the material into a designated, labeled hazardous waste container. Ventilate the area.
Disposal Plan
All waste, including the chemical itself, contaminated consumables (e.g., pipette tips, paper towels), and used PPE, must be disposed of as hazardous chemical waste.
-
Chemical Waste: Collect all solutions and solid waste containing 13-Oxopodocarp-8(14)-en-18-oic acid in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, masks, aprons) used while handling the compound should be placed in a designated hazardous waste bag immediately after doffing. Do not dispose of this material in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5][6]
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- FooDB. (2010, April 8). Showing Compound 8,13-Abietadien-18-oic acid (FDB017403).
- Pharmaffiliates. 13-Oxopodocarp-8(14)-en-18-oic acid.
- UC Davis. Chemical Safety: Personal Protective Equipment.
- Carl ROTH. Safety Data Sheet: Oleic acid.
- Ecolab. SAFETY DATA SHEET OXALIC ACID.
- Carl ROTH. Safety Data Sheet: Oxalic acid diethylester.
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 4. research.arizona.edu [research.arizona.edu]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
